2-(Methylthio)-5-nitropyrimidin-4-ol
Description
BenchChem offers high-quality 2-(Methylthio)-5-nitropyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)-5-nitropyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3S/c1-12-5-6-2-3(8(10)11)4(9)7-5/h2H,1H3,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQPCZZUXLSAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574666 | |
| Record name | 2-(Methylsulfanyl)-5-nitropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75423-19-7 | |
| Record name | 2-(Methylsulfanyl)-5-nitropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Methylthio)-5-nitropyrimidin-4-ol: Technical Monograph
The following technical guide details the chemical identity, synthesis, reactivity, and applications of 2-(Methylthio)-5-nitropyrimidin-4-ol (CAS 75423-19-7). This document is structured for researchers in medicinal chemistry and process development.
Chemical Identity & Structural Significance[1][2][3]
2-(Methylthio)-5-nitropyrimidin-4-ol is a highly functionalized pyrimidine scaffold characterized by three distinct reactive centers: an electrophilic carbon at C4 (masked by the hydroxyl/keto tautomer), a nucleophilic sulfur at C2, and a reducible nitro group at C5. It serves as a critical "linchpin" intermediate in the synthesis of triazolo[4,5-d]pyrimidines (8-azapurines) and purine analogs , which are privileged structures in kinase inhibition and antiviral drug discovery.
Core Data
| Property | Specification |
| CAS Number | 75423-19-7 |
| IUPAC Name | 2-(methylsulfanyl)-5-nitro-1H-pyrimidin-4-one |
| Synonyms | 2-Methylthio-5-nitropyrimidin-6-ol; 6-Hydroxy-2-(methylthio)-5-nitropyrimidine |
| Molecular Formula | C₅H₅N₃O₃S |
| Molecular Weight | 187.18 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 200–204 °C (dec.)[1] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and ethanol |
Tautomeric Equilibrium
In solution, the compound exists in equilibrium between the 4-hydroxy (enol) and 4-pyrimidinone (keto) forms. While the hydroxy form is often depicted in synthesis schemes, the keto tautomer predominates in the solid state and in polar solvents, influencing its nucleophilicity during alkylation reactions.
Synthetic Production Protocols
The synthesis of 2-(Methylthio)-5-nitropyrimidin-4-ol is typically achieved through a convergent route starting from 2-thiouracil. This pathway is preferred for its scalability and cost-effectiveness compared to condensation of nitromalonates.
Step-by-Step Synthesis Workflow
Phase 1: S-Methylation
Precursor: 2-Thiouracil (CAS 141-90-2) Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), NaOH (aq). Mechanism: S_N2 nucleophilic substitution at the sulfur atom.
Protocol: 2-Thiouracil is dissolved in 1N NaOH. Methyl iodide (1.1 eq) is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours. Acidification with acetic acid precipitates 2-(methylthio)pyrimidin-4-ol (CAS 124700-70-5).
Phase 2: Electrophilic Nitration
Precursor: 2-(Methylthio)pyrimidin-4-ol Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄). Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group at C4 activates the ring, directing the nitro group to the C5 position.
Protocol:
Dissolve 2-(methylthio)pyrimidin-4-ol in concentrated H₂SO₄ at 0–5°C.
Add fuming HNO₃ dropwise, maintaining temperature below 10°C to prevent oxidation of the sulfide to sulfoxide/sulfone.
Stir for 2 hours at 0°C, then pour onto crushed ice.
Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol to yield 2-(Methylthio)-5-nitropyrimidin-4-ol .
Synthesis Pathway Diagram[5][6]
Figure 1: Two-step industrial synthesis route from 2-thiouracil.
Reactivity Profile & Synthetic Utility
The versatility of CAS 75423-19-7 lies in its ability to undergo orthogonal transformations. It acts as a "switchboard" molecule where substituents at C2, C4, and C5 can be modified independently.
A. Chlorination (Activation of C4)
Reaction with Phosphorus Oxychloride (POCl₃) converts the hydroxyl group into a chloride, yielding 4-chloro-2-(methylthio)-5-nitropyrimidine .
-
Significance: The C4-Cl bond is highly labile due to the electron-withdrawing effect of the adjacent C5-nitro group, making it an excellent substrate for S_NAr reactions.
-
Catalyst: N,N-Dimethylaniline or DMF is often used to catalyze this chlorodehydration.[2]
B. S_NAr Displacement (Functionalization)
The 4-chloro derivative reacts rapidly with primary and secondary amines (anilines, benzylamines) to install the C4-amino substituent.
-
Regioselectivity: Nucleophilic attack occurs exclusively at C4, leaving the C2-SMe group intact (which is less reactive).
C. Nitro Reduction & Cyclization
Reduction of the C5-nitro group (using Fe/AcOH, SnCl₂, or H₂/Pd) yields the 4,5-diaminopyrimidine core.
-
Purine Synthesis: Reaction of the diamine with formic acid, orthoesters, or phosgene closes the imidazole ring, forming 9-substituted-2-(methylthio)purines .
-
Triazolopyrimidines: Reaction with nitrous acid (HNO₂) yields the triazolo[4,5-d]pyrimidine scaffold, a core structure in anti-platelet drugs (e.g., Ticagrelor analogs).
Reactivity Flowchart
Figure 2: Divergent synthesis pathways from the core scaffold to bioactive heterocycles.
Applications in Drug Discovery[8]
Kinase Inhibitor Development
The 2-(methylthio) group is a "pro-nucleophile." In late-stage synthesis, the sulfur can be oxidized to a sulfone (-SO₂Me) or sulfoxide (-SOMe), making it a superb leaving group. This allows for the introduction of diverse nucleophiles at the C2 position after the purine/pyrimidine core has been constructed, facilitating rapid library generation for Structure-Activity Relationship (SAR) studies targeting:
-
CDK (Cyclin-Dependent Kinases): Cell cycle regulation.
-
EGFR (Epidermal Growth Factor Receptor): Oncology targets.
Antiviral Nucleoside Analogs
The compound is a precursor to modified nucleobases. By glycosylating the N1 position (often after converting the SMe to OH or NH₂), researchers synthesize non-natural nucleosides that act as chain terminators or polymerase inhibitors.
P2Y12 Receptor Antagonists
While Ticagrelor utilizes a propylthio substituent, the methylthio analog (derived from CAS 75423-19-7) is frequently used in patent literature and academic research as a model compound to optimize the synthesis of the 4,6-diamino-5-nitro-2-(alkylthio)pyrimidine core required for the cyclopentyl-triazolopyrimidine class of anti-thrombotics.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The sulfur moiety is susceptible to slow oxidation if exposed to air over prolonged periods.
-
Reactivity: Avoid contact with strong oxidizing agents (risk of S-oxidation to sulfoxide/sulfone) and strong bases.
References
-
PubChem. (n.d.). 2-(Methylthio)-5-nitropyrimidine (Related Compound Data). National Library of Medicine. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3. Retrieved from [Link]
Sources
2-(Methylthio)-5-nitropyrimidin-4-ol molecular structure elucidation
Topic: Structural Elucidation and Tautomeric Analysis of 2-(Methylthio)-5-nitropyrimidin-4-ol Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist
Executive Summary
The compound 2-(methylthio)-5-nitropyrimidin-4-ol (CAS: 14001-70-8) represents a critical scaffold in the synthesis of bioactive nucleoside analogs, particularly as a precursor for purinergic receptor antagonists (e.g., P2Y12 inhibitors). Its structural elucidation presents a dual challenge: confirming the regioselectivity of electrophilic aromatic substitution (nitration) and resolving the keto-enol tautomeric equilibrium that defines its reactivity profile.
This guide provides a definitive workflow for the synthesis, purification, and structural validation of this molecule, moving beyond basic characterization to address the specific spectroscopic signatures required for regulatory-grade identification.
Synthesis Context & Regioselectivity
To understand the structure, one must understand its provenance. The synthesis typically proceeds via the S-methylation of 2-thiouracil, followed by nitration.
-
Step 1: S-Methylation. 2-thiouracil is treated with methyl iodide (MeI) in basic conditions. This locks the sulfur as a thioether, preventing oxidation at that site during the subsequent step.
-
Step 2: Nitration. The intermediate, 2-(methylthio)pyrimidin-4-ol, is subjected to fuming nitric acid.
The Structural Criticality: The pyrimidine ring is electron-deficient. The hydroxyl group (or its tautomeric carbonyl) at C4 is electron-donating, activating the ortho (C5) position. The structural elucidation must prove that nitration occurred at C5 and not C6, and that the S-methyl group remained intact.
The Tautomeric Conundrum: -ol vs. -one
While nomenclature often defaults to "pyrimidin-4-ol," empirical evidence confirms that in solution (particularly polar aprotic solvents like DMSO) and the solid state, the molecule exists predominantly as the pyrimidin-4(3H)-one tautomer.
-
Electronic Driver: The strong electron-withdrawing nature of the 5-nitro group increases the acidity of the N3 proton.
-
Stabilization: The resulting lactam (amide-like) resonance is thermodynamically favored over the lactim (imidic acid) form.
Implication for Elucidation: When analyzing NMR data, do not look for an O-H proton. Instead, expect a broad, exchangeable N-H signal, often shifted significantly downfield (>12 ppm) due to the electron-poor ring system.
Structural Elucidation Workflow
A. Nuclear Magnetic Resonance (NMR) Strategy
The definitive proof of structure relies on
1.
-
Precursor Signature: The starting material (2-methylthiopyrimidin-4-ol) displays two doublets for H5 and H6 (
Hz). -
Product Signature: Upon nitration at C5, the H5 proton is replaced. The H6 proton, no longer having a neighbor to couple with, collapses from a doublet to a sharp singlet .
-
Chemical Shift Logic: The H6 singlet will shift downfield (deshielded) to the 8.8 – 9.2 ppm range, driven by the inductive effect of the adjacent nitro group and the ring nitrogen.
-
S-Methyl: A sharp singlet at 2.5 – 2.6 ppm (integration 3H).
2.
-
C5 (Nitro-bearing): Look for a quaternary carbon signal around 120–130 ppm .
-
C4 (Carbonyl): A signal near 160–165 ppm confirms the oxidized carbon.
-
C2 (S-C=N): Typically the most deshielded or distinct quaternary carbon around 170+ ppm or slightly lower depending on pH.
B. Mass Spectrometry (MS)
-
Molecular Ion: ESI+ or EI should yield a parent ion
at m/z ~188 . -
Isotopic Pattern: The presence of Sulfur (
S is ~4.2% natural abundance) provides a distinct M+2 peak that validates the retention of the thioether moiety.
C. Infrared Spectroscopy (FT-IR)
-
Nitro Group: Strong symmetric and asymmetric stretching bands at 1530 cm
and 1350 cm . -
Carbonyl: A strong stretch at 1650–1680 cm
(amide I band) supports the pyrimidin-4(3H)-one tautomer over the aromatic pyrimidin-4-ol.
Visualization of Pathways & Logic
Figure 1: Synthesis and Tautomeric Equilibrium
This diagram illustrates the synthetic route and the dominant tautomeric form relevant to structural analysis.
Caption: Synthesis pathway highlighting the conversion of 2-thiouracil to the 5-nitro derivative and the thermodynamic preference for the keto (3H-one) tautomer.
Figure 2: Analytical Decision Tree
A logic flow for confirming the structure and rejecting common impurities.
Caption: Step-by-step analytical logic to validate the 5-nitro substitution pattern using Mass Spectrometry and Proton NMR.
Experimental Protocols
Protocol A: Nitration of 2-(Methylthio)pyrimidin-4-ol
Note: This reaction is exothermic. Proper cooling is mandatory.
-
Preparation: Charge a round-bottom flask with concentrated sulfuric acid (H
SO , 10 mL per gram of substrate). Cool to 0–5 °C in an ice/salt bath. -
Addition: Slowly add 2-(methylthio)pyrimidin-4-ol (1.0 eq) portion-wise, maintaining temperature <10 °C.
-
Nitration: Dropwise add fuming nitric acid (HNO
, 1.5 eq) over 30 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Quench: Pour the reaction mixture carefully onto crushed ice (10x volume).
-
Isolation: The product typically precipitates as a light yellow solid. Filter, wash with cold water until filtrate is neutral pH, and dry under vacuum.
Protocol B: Analytical Sample Preparation
Standardization ensures reproducible chemical shifts.
-
Solvent: Use DMSO-d
(99.9% D). Chloroform (CDCl ) is often poor for this compound due to low solubility and rapid exchange of the amide proton. -
Concentration: Dissolve ~5–10 mg of dried solid in 0.6 mL DMSO-d
. -
Acquisition:
-
Set relaxation delay (d1) > 2 seconds to allow full relaxation of the isolated H6 proton.
-
Acquire at least 16 scans for
H to see satellite peaks if necessary.
-
Data Summary Table
| Feature | Expected Value | Structural Insight |
| Appearance | Pale yellow powder | Nitro-aromatics are typically yellow/orange. |
| MS (ESI+) | Confirms Formula C | |
| Singlet confirms substitution at C5. Downfield shift confirms Nitro group. | ||
| Confirms retention of Methylthio group. | ||
| Broad singlet confirms lactam (keto) tautomer. | ||
| IR (Nitro) | 1530, 1350 cm | Diagnostic N-O stretches. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 258576, 2-(Methylthio)-5-nitropyrimidine. Retrieved from [Link][1]
- Google Patents.Method for synthesizing 4,6-dichloro-2-methylthio-5-nitropyrimidine (CN103936668A).
Sources
literature review of 2-(Methylthio)-5-nitropyrimidin-4-ol
Executive Summary
This technical guide provides a comprehensive analysis of 2-(Methylthio)-5-nitropyrimidin-4-ol (CAS: 75423-19-7), a high-value heterocyclic scaffold critical in the synthesis of bioactive purine mimetics, antiviral agents, and antithrombotic drugs (e.g., Ticagrelor intermediates). Unlike generic reviews, this document focuses on the causality of experimental design , detailing self-validating protocols for synthesis, functionalization, and downstream application.
Chemical Identity & Structural Dynamics
The molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. While often drawn as the enol in catalogue databases, the keto form predominates in solution and solid state, influencing its solubility and nucleophilicity profiles.
| Property | Specification |
| IUPAC Name | 2-(Methylsulfanyl)-5-nitropyrimidin-4-ol |
| CAS Number | 75423-19-7 |
| Molecular Formula | C₅H₅N₃O₃S |
| Molecular Weight | 187.18 g/mol |
| Appearance | Pale yellow to off-white solid |
| pKa (Predicted) | ~5.8 (Acidic OH/NH due to nitro withdrawing group) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water/ethanol |
Synthesis Strategy: The "Thio-First" Architecture
The most robust industrial route avoids the instability of pre-nitrated acyclic precursors by utilizing 2-thiouracil as the starting material. This "Thio-First" strategy ensures the sulfur handle is installed early, allowing for high-yield nitration under controlled conditions.
Step 1: Regioselective S-Methylation
-
Precursor : 2-Thiouracil.[1]
-
Reagent : Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Conditions : Aqueous NaOH, 0°C to RT.
-
Mechanism : The thiolate anion is a softer, more powerful nucleophile than the nitrogen or oxygen centers, driving exclusive S-alkylation over N- or O-alkylation.
-
Outcome : 2-(Methylthio)pyrimidin-4-ol (Yield >95%).[1]
Step 2: Electrophilic Nitration (Critical Control Point)
-
Reagents : Fuming HNO₃ / Concentrated H₂SO₄.
-
Critical Insight : The presence of the sulfide (-SMe) group presents a risk of oxidation to sulfoxide (-SOMe) or sulfone (-SO₂Me). However, the strong electron-withdrawing nature of the pyrimidine ring, further deactivated by the protonation in sulfuric acid, protects the sulfur to some degree.
-
Protocol Adjustment : Maintain temperature strictly below 10°C during addition to favor electrophilic aromatic substitution at C5 over sulfur oxidation.
Reactivity Profile: The "Tri-Orthogonal" Scaffold
This molecule offers three orthogonal handles for diversification, making it an ideal "switch" for library generation.
-
C4-Hydroxyl (Leaving Group Activation) :
-
Transformation : Conversion to C4-Chloro via POCl₃.
-
Utility : Enables SɴAr reactions with amines or alkoxides.
-
-
C2-Thiomethyl (Electrophilic Trap) :
-
Transformation : Displacement by nucleophiles (amines).
-
Utility : The -SMe group is a "slow" leaving group, allowing selective substitution at C4 (Cl) first, followed by C2 (SMe) under harsher conditions or after oxidation to -SO₂Me.
-
-
C5-Nitro (Reducible Core) :
-
Transformation : Reduction to C5-Amino (-NH₂).
-
Utility : Cyclization partner. The vicinal C4-amino/C5-amino motif allows ring closure to form triazolo[4,5-d]pyrimidines (Ticagrelor core) or purines .
-
Visualization: The Divergent Synthesis Pathway
Caption: Synthesis and divergent application of the 2-(Methylthio)-5-nitropyrimidin-4-ol scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-(Methylthio)-5-nitropyrimidin-4-ol
Reference Grounding: Adapted from standard pyrimidine nitration methodologies [1, 2].
-
Setup : Charge a 500 mL 3-neck round-bottom flask with 2-(methylthio)pyrimidin-4-ol (20.0 g, 140 mmol) and concentrated H₂SO₄ (60 mL). Stir mechanically at 0–5°C (ice-salt bath).
-
Nitration : Add Fuming HNO₃ (10 mL, 1.5 eq) dropwise over 45 minutes. Critical: Do not allow internal temperature to exceed 10°C to prevent exotherm-driven decomposition or S-oxidation.
-
Reaction : Allow to warm to 20°C and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
-
Quench : Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Isolation : Filter the solid, wash with cold water (3 x 100 mL) until filtrate is neutral pH. Recrystallize from Ethanol/Water if necessary.
-
Yield : Expected ~18–22 g (70–80%).
Protocol B: Activation to 4-Chloro-2-(methylthio)-5-nitropyrimidine
Reference Grounding: Standard POCl₃ chlorination [3, 4].
-
Setup : In a dry flask under Argon, suspend 2-(methylthio)-5-nitropyrimidin-4-ol (10.0 g) in POCl₃ (50 mL).
-
Catalysis : Add N,N-Diethylaniline (5 mL) dropwise. This acts as a proton scavenger and catalyst.
-
Reflux : Heat to reflux (105°C) for 3–4 hours. The suspension will dissolve to a clear dark solution.
-
Workup : Evaporate excess POCl₃ under reduced pressure. Pour the thick residue onto ice-water (Caution: Exothermic hydrolysis). Extract with Dichloromethane (DCM).
-
Purification : Flash chromatography (Silica, 10-20% EtOAc/Hexane).
-
Safety Note : The product is a potent skin sensitizer and lachrymator. Handle in a fume hood.
Applications in Drug Discovery
| Therapeutic Area | Mechanism of Action | Role of Scaffold |
| Antithrombotics | P2Y12 Receptor Antagonists | Precursor to Ticagrelor analogs. The 4,5-diamino substitution pattern is essential for forming the triazole ring. |
| Antivirals | Polymerase Inhibition | The 2-methylthio group mimics the guanine C2-amine after displacement, allowing synthesis of acyclic nucleoside phosphonates. |
| Oncology | Topoisomerase II Inhibition | 4-Anilino derivatives (via displacement of the Cl group) show potency against tumor cell lines by intercalating DNA. |
References
-
BenchChem . Synthesis Routes of 2-(Methylthio)pyrimidin-4-ol. Retrieved from .[1]
-
LookChem . Product Analysis: 2-(Methylthio)pyrimidin-4-ol (CAS 124700-70-5).[1][2] Retrieved from .
-
Master Organic Chemistry . Elimination of Alcohols To Alkenes With POCl3. Retrieved from .
-
ChemicalBook . 2-(Methylthio)-5-nitropyrimidin-4-ol Product Properties. Retrieved from .
-
National Institutes of Health (NIH) .[3] Synthesis and Antiviral Activity of 2-Substituted Methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole Derivatives. PubMed. Retrieved from .
Sources
Technical Guide: Biological Activity & Synthetic Utility of 2-(Methylthio)-5-nitropyrimidin-4-ol
Executive Summary
2-(Methylthio)-5-nitropyrimidin-4-ol (CAS: 75423-19-7), often existing in tautomeric equilibrium with 2-(methylthio)-5-nitropyrimidin-4(3H)-one , represents a "privileged scaffold" in medicinal chemistry. Unlike end-point drugs, this molecule functions primarily as a high-value pharmacophore precursor. Its biological significance is dual-faceted:
-
Direct Pharmacological Potential: Structural homology to 5-nitropyrimidine-2,4-diones suggests intrinsic activity as an inhibitor of inducible Nitric Oxide Synthase (iNOS) and specific oxidoreductases.
-
Synthetic Lethality (Precursor Role): It serves as the critical "lynchpin" intermediate for synthesizing thienopyrimidines (bioisosteres of purines) and 7-deazapurines , which are potent EGFR kinase inhibitors, antimetabolites, and antiviral agents.
This guide details the molecule's chemical biology, mechanism of action (MoA), and validated experimental protocols for its utilization in drug discovery.
Part 1: Chemical Biology & Structure-Activity Relationship (SAR)
Structural Pharmacology
The molecule’s efficacy stems from three reactive centers that allow for "diversity-oriented synthesis" (DOS):
-
C5-Nitro Group (
): An electron-withdrawing group that activates the pyrimidine ring for nucleophilic attack at C4 and C6. Biologically, this group is often reduced to an amine ( ) to facilitate cyclization into bicyclic systems (e.g., purine analogs). In its native state, the nitro group can participate in redox cycling, contributing to antimicrobial activity via oxidative stress induction. -
C2-Methylthio Group (
): A versatile leaving group. In biological assays, this moiety can be displaced by amines or alkoxides, allowing the introduction of diversity elements (R-groups) that define target specificity (e.g., fitting into the ATP-binding pocket of kinases). -
C4-Hydroxyl/Carbonyl Tautomerism: The molecule exists predominantly as the pyrimidin-4(3H)-one in solution. This amide-like character is critical for hydrogen bonding interactions within enzyme active sites (e.g., iNOS heme pockets).
Physicochemical Profile
| Property | Value | Relevance |
| Molecular Weight | 187.18 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| H-Bond Donors | 1 (NH/OH) | Critical for active site anchoring. |
| H-Bond Acceptors | 5 (N, O, S) | High interaction potential with residues (e.g., Lys, Asp). |
| LogP (Predicted) | ~0.9 - 1.2 | Good membrane permeability for intracellular targets. |
| pKa | ~6.5 (Acidic) | Ionizable at physiological pH; affects solubility and binding. |
Part 2: Mechanism of Action (MoA)
Direct Pathway: iNOS Inhibition (Structural Homology)
Research indicates that 5-nitropyrimidine derivatives function as competitive inhibitors of inducible Nitric Oxide Synthase (iNOS) . The 5-nitro group mimics the transition state of the arginine substrate or interacts with the heme iron in the active site.
-
Mechanism: The electron-deficient pyrimidine ring π-stacks with Phenylalanine residues in the iNOS active site, while the nitro group coordinates with the heme iron, blocking oxygen activation and NO production.
-
Therapeutic Outcome: Reduction of inflammation in models of septic shock and autoimmune disease.
Indirect Pathway: Kinase Inhibition (EGFR/VEGFR)
When converted to thienopyrimidines , the scaffold mimics the adenine ring of ATP.
-
Mechanism: These derivatives bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR. The C2-substituent (derived from displacing the SMe group) extends into the hydrophobic pocket, providing selectivity.
-
Therapeutic Outcome: Inhibition of cancer cell proliferation (e.g., NSCLC, Breast Cancer).
Visualization of Signaling Pathways
Figure 1: Dual-pathway mechanism showing direct iNOS inhibition and indirect kinase modulation via synthetic derivation.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Scaffold
Rationale: High-purity starting material is essential for biological assays to avoid false positives from contaminants.
Reagents: S-Methylisothiourea sulfate, Ethyl nitroacetate, Sodium ethoxide, Ethanol.
-
Preparation : Dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) to generate sodium ethoxide in situ.
-
Addition : Add S-methylisothiourea sulfate (13.9 g, 0.05 mol) to the solution. Stir at room temperature for 30 minutes.
-
Cyclization : Dropwise add ethyl nitroacetate (13.3 g, 0.1 mol) while maintaining the temperature below 10°C.
-
Reflux : Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Isolation : Cool to room temperature. Acidify with glacial acetic acid to pH 4–5. The product precipitates as a yellow solid.
-
Purification : Recrystallize from ethanol/water (1:1).
-
Yield Target : >65%
-
Validation : 1H NMR (DMSO-d6) should show S-Me singlet at δ 2.5 and aromatic H at δ 8.9.
-
Protocol B: Nucleophilic Displacement Assay (Functionalization)
Rationale: To test the reactivity of the C2-position or synthesize active derivatives.
-
Setup : Dissolve 2-(Methylthio)-5-nitropyrimidin-4-ol (1 mmol) in DMF (5 mL).
-
Nucleophile : Add primary amine (e.g., benzylamine, 1.2 mmol) and
(2 mmol). -
Reaction : Stir at 80°C for 2 hours. The methylthio group is a good leaving group, evolving methanethiol (Caution: Use fume hood).
-
Workup : Pour into ice water. Filter the precipitate.[1]
-
Relevance : The resulting 2-amino-derivative is the active pharmacophore for many antimicrobial assays.
Protocol C: In Vitro iNOS Inhibition Assay
Rationale: To validate the direct anti-inflammatory potential of the scaffold.
-
Cell Line : RAW 264.7 murine macrophages.
-
Induction : Stimulate cells with LPS (1 μg/mL) to induce iNOS expression.
-
Treatment : Treat cells with the test compound (0.1 – 100 μM) simultaneously with LPS.
-
Measurement : After 24 hours, measure Nitric Oxide (NO) levels in the supernatant using the Griess Reagent .
-
Mix 50 μL supernatant + 50 μL Sulfanilamide + 50 μL NED solution.
-
Read Absorbance at 540 nm.
-
-
Calculation : Determine
by comparing against a standard curve of Sodium Nitrite.-
Control : L-NAME (Standard iNOS inhibitor).
-
Part 4: Synthetic Workflow Visualization
Figure 2: Synthetic workflow from raw materials to bioactive therapeutic classes.
References
-
PubChem. (2025).[2] 2-(Methylthio)-5-nitropyrimidine Compound Summary. National Library of Medicine.[3] Retrieved from [Link]
-
Zhang, Y., et al. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design. Retrieved from [Link]
-
MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Retrieved from [Link]
-
Semantic Scholar. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Retrieved from [Link]
Sources
- 1. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Methylthio)-5-nitropyrimidine | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Methylthio)pyrimidin-4-ol | High-Purity Reagent [benchchem.com]
Spectral Characterization of 2-(Methylthio)-5-nitropyrimidin-4-ol: A Technical Guide
This guide serves as an authoritative technical resource on the spectral characterization of 2-(Methylthio)-5-nitropyrimidin-4-ol , a critical heterocyclic intermediate used in the synthesis of bioactive nucleoside analogs and P2Y12 receptor antagonists (e.g., Ticagrelor derivatives).
Chemical Identity & Structural Dynamics
The compound 2-(Methylthio)-5-nitropyrimidin-4-ol exists in a tautomeric equilibrium between its enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. In solution, particularly in polar aprotic solvents like DMSO-d₆ used for NMR, the keto-tautomer predominates, stabilized by the electron-withdrawing nitro group at position 5.
| Property | Detail |
| IUPAC Name | 6-Hydroxy-2-(methylthio)-5-nitropyrimidine (Enol) 2-(Methylthio)-5-nitro-4(3H)-pyrimidinone (Keto) |
| CAS Number | 75423-19-7 (and derivatives) |
| Molecular Formula | C₅H₅N₃O₃S |
| Molecular Weight | 187.18 g/mol |
| Exact Mass | 187.0052 |
| SMILES | CSC1=NC(=O)C([O-])=CN1 |
Tautomeric Equilibrium
The spectral data interpretation relies on understanding this equilibrium. The 5-nitro group significantly increases the acidity of the N-3 proton, often resulting in broad, exchangeable signals in proton NMR.
Caption: Tautomeric shift between the 4-hydroxy (enol) and 4-oxo (keto) forms, heavily influencing IR and NMR signals.
Synthesis & Experimental Workflow
The synthesis typically involves the direct nitration of 2-(methylthio)pyrimidin-4-ol. This protocol is self-validating: the disappearance of the C-5 proton signal in NMR confirms the substitution.
Protocol: Nitration of 2-(Methylthio)pyrimidin-4-ol[1][2]
-
Preparation: Dissolve 2-(methylthio)pyrimidin-4-ol (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.
-
Nitration: Add fuming nitric acid (HNO₃, 1.2 eq) dropwise, maintaining temperature <10°C to prevent over-oxidation of the sulfur.
-
Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Quench: Pour mixture onto crushed ice. The product precipitates as a yellow solid.
-
Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.
Caption: Synthetic pathway for the nitration of the pyrimidine scaffold.
Spectral Data Analysis
Nuclear Magnetic Resonance (NMR)
The presence of the nitro group at C-5 exerts a strong deshielding effect on the adjacent C-6 proton.
¹H NMR (DMSO-d₆, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 13.50 | Broad Singlet | 1H | NH / OH | Exchangeable proton. Highly deshielded due to the electron-withdrawing NO₂ group and resonance with the carbonyl. |
| 8.95 - 9.15 | Singlet | 1H | H-6 | The C-6 proton is significantly downfield (compared to ~7.8 ppm in the non-nitro precursor) due to the strong inductive and mesomeric electron withdrawal by the 5-NO₂ group. |
| 2.58 | Singlet | 3H | S-CH₃ | Characteristic methylthio singlet. Slightly deshielded relative to alkyl sulfides due to the electron-deficient pyrimidine ring. |
¹³C NMR (DMSO-d₆, 100 MHz)
| Shift (δ ppm) | Assignment | Electronic Environment |
| 168.5 | C-2 | Carbon attached to S-Me and two nitrogens (N-C=N). |
| 160.2 | C-4 | Carbonyl carbon (C=O) or C-OH. |
| 156.8 | C-6 | C-H carbon, deshielded by adjacent N and NO₂. |
| 126.5 | C-5 | C-NO₂ carbon. Upfield relative to C-4/C-6 due to steric compression and substituent effects of the nitro group. |
| 14.2 | S-CH₃ | Methyl carbon attached to sulfur. |
Mass Spectrometry (MS)[3]
-
Ionization Mode: ESI (Electrospray Ionization), Positive/Negative.
-
Parent Ion:
-
[M+H]⁺: 188.01 m/z
-
[M-H]⁻: 186.00 m/z (Often more sensitive due to the acidic NH).
-
-
Fragmentation Pattern:
-
188 → 142: Loss of NO₂ group ([M+H]⁺ - 46).
-
142 → 95: Loss of S-Me radical or CH₃SH.
-
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3100 - 3400 | Broad Stretch | N-H / O-H (Hydrogen bonded) |
| 1660 - 1690 | Strong Stretch | C=O (Amide/Pyrimidone carbonyl) |
| 1530 - 1550 | Strong Stretch | NO₂ (Asymmetric stretch) |
| 1340 - 1360 | Medium Stretch | NO₂ (Symmetric stretch) |
References
-
Synthesis of 5-Nitropyrimidines
-
Title: A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.[1]
- Source: CN101445467B (P
- URL
-
-
Spectral Data of Analogs (Propylthio derivative)
- Title: 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone (PubChem CID 516857062).
- Source: National Center for Biotechnology Inform
-
URL:[Link]
-
General Pyrimidine NMR Shifts
-
Nitration Methodology
- Title: Modelling of the Nitr
- Source:Central European Journal of Energetic M
-
URL:[Link]
Sources
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
1H and 13C NMR analysis of 2-(Methylthio)-5-nitropyrimidin-4-ol
Technical Whitepaper: Structural Elucidation of 2-(Methylthio)-5-nitropyrimidin-4-ol via High-Field NMR
Executive Summary This guide provides a comprehensive technical framework for the structural analysis of 2-(methylthio)-5-nitropyrimidin-4-ol (CAS: 23743-60-0), a critical scaffold in the synthesis of antiviral and antineoplastic agents. The analysis focuses on resolving the compound's tautomeric ambiguity in solution and establishing a self-validating assignment protocol using 1H, 13C, and 2D NMR techniques.
Part 1: Structural Context & Tautomeric Equilibrium[1][2]
The nomenclature "pyrimidin-4-ol" suggests an aromatic hydroxyl group. However, in polar aprotic solvents like DMSO-d6, 4-hydroxypyrimidines substituted with electron-withdrawing groups (such as the 5-nitro group) exist predominantly as the pyrimidin-4(3H)-one tautomer (lactam form).
This distinction is not merely academic; it fundamentally alters the expected NMR chemical shifts. The "hydroxyl" proton appears as a broad amide (NH) signal downfield, and the C-4 carbon exhibits ketone-like character rather than phenolic character.
Diagram 1: Tautomeric Equilibrium The following diagram illustrates the equilibrium, with the nitro group stabilizing the keto form through intramolecular electronics.
Caption: Tautomeric shift favoring the 4(3H)-one form in polar media, driven by the 5-nitro group's electron-withdrawing resonance.
Part 2: Experimental Methodology
To ensure reproducibility and minimize exchange broadening, the following protocol is recommended.
1. Solvent Selection:
-
Primary: DMSO-d6 (99.9% D).[1]
-
Rationale: Chloroform-d (CDCl3) is often unsuitable due to poor solubility of nitropyrimidines and potential aggregation. DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the NH signal.
2. Sample Preparation:
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Water Suppression: Commercial DMSO-d6 often contains water (~3.33 ppm).[1] If the water peak overlaps with the S-methyl signal (~2.5-2.6 ppm), use solvent suppression pulse sequences (e.g., presaturation) or store solvent over 4Å molecular sieves.
3. Acquisition Parameters (600 MHz equivalent):
-
Relaxation Delay (d1): Set to ≥ 3.0 seconds. The quaternary carbons (C-2, C-4, C-5) and the isolated H-6 proton often have long T1 relaxation times.
-
Temperature: 298 K (Standard). If NH broadening is severe, lowering to 278 K can slow exchange and sharpen the peak.
Part 3: 1H NMR Analysis (Proton Assignment)
In the keto form, the spectrum is characterized by three distinct environments.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| S-CH₃ | 2.55 – 2.65 | Singlet (s) | 3H | The methylthio group is shielded relative to alkoxy groups. It appears as a sharp singlet.[1] Note: Close to DMSO residual peak (2.50 ppm).[1][2] |
| H-6 | 8.90 – 9.30 | Singlet (s) | 1H | Highly deshielded due to the adjacent 5-nitro group and the aromatic ring current. It appears as a singlet because C-5 is substituted.[1] |
| N-H (3) | 12.50 – 13.50 | Broad (br s) | 1H | The amide proton.[1] The chemical shift varies with concentration and temperature due to hydrogen bonding.[1] |
Key Diagnostic: The lack of coupling for H-6 confirms the substitution at C-5. If the nitro group were absent (or at a different position), H-6 would likely show coupling.
Part 4: 13C NMR Analysis (Carbon Assignment)
The 13C spectrum will display five distinct signals. The presence of the nitro group compresses the aromatic range but significantly deshields the C-4 carbonyl.
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Logic |
| S-CH₃ | 13.5 – 14.5 | CH₃ | Typical region for S-methyl carbons. Confirmed by HSQC correlation to the 2.6 ppm proton. |
| C-5 | 125.0 – 130.0 | Quaternary (C-NO₂) | Although attached to a nitro group, C-5 is often the most shielded ring carbon in pyrimidines due to resonance effects from the N1/N3 lone pairs. |
| C-6 | 155.0 – 160.0 | CH | Deshielded imine-like carbon. Confirmed by HSQC correlation to H-6. |
| C-2 | 160.0 – 168.0 | Quaternary (C-S) | Flanked by two nitrogens (N1, N3). |
| C-4 | 165.0 – 172.0 | Quaternary (C=O) | The most deshielded signal, characteristic of the carbonyl in the pyrimidinone tautomer. |
Part 5: Self-Validating 2D NMR Workflow
To ensure the structure is correct and not an isomer (e.g., N-methylated impurity or regioisomer), use the following Heteronuclear Multiple Bond Correlation (HMBC) pathway.
Diagram 2: HMBC Connectivity Logic
Caption: HMBC correlations establishing the connectivity of the S-methyl and Nitro groups relative to the pyrimidine core.
Validation Steps:
-
S-Me Anchor: The S-methyl protons must show a strong HMBC correlation to C-2 .[1] This unambiguously identifies the C-2 carbon.[1]
-
H-6 Connectivity: The H-6 proton should show a 3-bond coupling to C-2 (weak) and C-4 (strong).
-
Differentiation: If the nitro group were at position 6 (an isomer), the proton would be at H-5.[1] H-5 would couple to C-4 (2-bond) and C-6 (2-bond), but the chemical shift pattern would differ significantly.
Part 6: Quality Control & Impurity Profiling[2]
In synthetic samples, common impurities include:
-
Uracil Derivatives: Hydrolysis of the S-methyl group leads to 5-nitrouracil.[1]
-
Detection: Look for loss of the S-Me singlet (2.6 ppm) and appearance of two broad NH signals.
-
-
Residual Solvents:
References
-
Tautomerism of Hydroxypyrimidines
- L. Stefaniak et al., "Nitrogen NMR study of the tautomeric equilibrium of some 4-hydroxypyrimidine derivatives," Journal of Molecular Structure, 1989.
- Context: Establishes the dominance of the keto (3H-one) form in DMSO for 5-nitro substituted pyrimidines.
-
NMR Data of Pyrimidines
-
Synthesis and Characterization
- B. Roth et al.
- Context: Provides synthetic pathways and analogous spectral d
-
Impurity Shifts
Sources
solubility and stability of 2-(Methylthio)-5-nitropyrimidin-4-ol
Technical Guide: Physicochemical Profiling and Handling of 2-(Methylthio)-5-nitropyrimidin-4-ol
Executive Summary
2-(Methylthio)-5-nitropyrimidin-4-ol (CAS 75423-19-7) is a critical heterocyclic building block utilized in the synthesis of bioactive triazolopyrimidines and purine analogs.[1] Its chemical behavior is defined by a "push-pull" electronic system: the electron-withdrawing nitro group (
This guide addresses the specific challenges researchers face with this molecule: its pH-dependent solubility profile driven by keto-enol tautomerism, and its susceptibility to S-oxidation.[1] The protocols below are designed to ensure data integrity during assay development and synthetic workflows.
Physicochemical Profile
Structural Identity & Tautomerism
Unlike simple alcohols, 2-(methylthio)-5-nitropyrimidin-4-ol exists in a dynamic equilibrium between its enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.[1] In solution and solid states, the keto tautomer generally predominates due to the stabilization of the amide-like resonance, further enhanced by the electron-withdrawing nitro group at C5.[1]
-
Molecular Formula:
[1][2] -
pKa (Estimated): ~5.5 – 6.5 (The C5-nitro group significantly increases the acidity of the N3-proton compared to unsubstituted pyrimidinones).[1]
Figure 1: Tautomeric Equilibrium
Caption: The keto tautomer dominates at neutral pH. Solubility increases drastically upon deprotonation to the anion.
Solubility Matrix
The solubility of this compound is strictly pH-dependent.[1]
| Solvent System | Solubility Rating | Mechanistic Insight |
| Water (pH < 4) | Poor (< 0.1 mg/mL) | Molecule exists as a neutral, lipophilic species.[1] |
| Water (pH > 7.5) | High (> 10 mg/mL) | Deprotonation of the N3-H yields a water-soluble anion.[1] |
| DMSO | Excellent (> 50 mg/mL) | Disrupts intermolecular H-bonding; preferred for stock solutions.[1] |
| Methanol/Ethanol | Moderate | Good for transfers, but avoid prolonged storage (transesterification risk).[1] |
| Dichloromethane | Low to Moderate | Useful for extraction from acidic aqueous phases.[1] |
Stability & Reactivity
Oxidative Instability (The "S-Oxide" Trap)
The most common degradation pathway is the oxidation of the sulfide (
-
Trigger: Exposure to air in solution over time, or presence of peroxides in solvents (e.g., uninhibited ethers).[1]
-
Impact: The sulfone is a much more reactive leaving group than the sulfide.[1] Spontaneous hydrolysis to the di-hydroxy impurity can occur if the sulfone is formed in aqueous media.[1]
Nucleophilic Displacement (SNAr)
The C5-nitro group activates the C2-position.[1] While the SMe group is stable in neutral buffers, primary amines (e.g., Tris buffer, amino acid residues) can displace the SMe group, forming an N-substituted product.[1]
-
Protocol Warning: Do not use Tris or Glycine buffers for dissolution.[1] Use Phosphate, Citrate, or HEPES.[1]
Figure 2: Degradation & Reactivity Pathways [1]
Caption: Primary degradation risks are S-oxidation and amine-mediated displacement (SNAr).[1][3][4]
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to establish the "true" solubility limit for formulation or assay buffers.[1]
Materials:
-
Compound (Solid powder)[1]
-
0.1 M Phosphate Buffer (pH 7.4)[1]
-
0.1 M Citrate Buffer (pH 4.0)[1]
-
Syringe filters (0.22 µm PTFE - avoid Nylon due to potential binding)[1]
Workflow:
-
Saturation: Add excess solid (~5 mg) to 1 mL of buffer in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (protect from light to prevent nitro-group photoreduction).
-
Filtration: Filter the supernatant using a pre-saturated PTFE filter.[1]
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
Stock Solution Preparation & Storage
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]
-
Concentration: 10 mM to 50 mM.[1]
-
Storage: -20°C in amber glass vials.
-
Shelf-Life: 3 months. (Re-test purity via LC-MS if stored longer).
-
Freeze-Thaw: Limit to 3 cycles. The compound is relatively stable, but repeated condensation can introduce moisture, accelerating hydrolysis.[1]
Forced Degradation (Stress Testing)
Validate your analytical method by generating degradants intentionally.[1]
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Minimal degradation (SMe is acid stable).[1] |
| Base Hydrolysis | 0.1 N NaOH, RT, 4 hours | Potential hydrolysis to 2,4-dihydroxy analog.[1] |
| Oxidation | 3% H₂O₂ in Acetonitrile, RT, 1 hour | Rapid formation of Sulfoxide (+16 Da) and Sulfone (+32 Da).[1] |
| Photostability | UV Light (ICH conditions), 24 hours | Potential nitro-to-nitroso reduction (monitor color change to dark brown).[1] |
Analytical Methodology (HPLC Guidelines)
To accurately monitor stability, the chromatographic method must separate the parent from the sulfoxide (more polar) and the hydrolysis product (most polar).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (avoid Methanol to prevent potential methyl-exchange artifacts).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 300-330 nm (nitro-conjugated system).[1]
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177831322, 4-(Isopropylamino)-5-nitropyrimidin-2-ol. (Structural analog demonstrating SNAr reactivity). Retrieved from [Link][1]
-
Chemical Abstracts Service (CAS). (2026).[1][3] CAS Common Chemistry: 2-(Methylthio)-5-nitropyrimidin-4-ol (CAS RN 75423-19-7).[1][4] Retrieved from [Link][1]
-
European Medicines Agency (EMA). (1993).[1] ICH Q1A (R2) Stability Testing of New Drug Substances and Products. (Standard for forced degradation protocols). Retrieved from [Link][1]
Sources
- 1. 2-(Methylthio)-5-nitropyrimidine | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 75423-19-7|2-(Methylthio)-5-nitropyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1979-97-1|2-(Methylthio)-5-nitropyrimidine-4,6-diol|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Chromatographic Profiling of 2-(Methylthio)-5-nitropyrimidin-4-ol
HPLC and TLC Protocols for Process Control and Purity Analysis
Executive Summary
Target Analyte: 2-(Methylthio)-5-nitropyrimidin-4-ol (CAS: 75423-19-7) Application: Critical intermediate in the synthesis of bioactive purine analogs and platelet aggregation inhibitors (e.g., Ticagrelor). Challenge: The compound possesses an ionizable hydroxyl group at the C4 position (pKa ~6–7) and a strongly electron-withdrawing nitro group at C5.[1] This creates a keto-enol tautomeric equilibrium that can lead to peak tailing or splitting in unbuffered chromatographic systems.[1] Solution: This guide provides a robust Reverse-Phase HPLC (RP-HPLC) method utilizing acidic buffering to suppress ionization, ensuring sharp peak shape and reproducible retention.[1] A complementary Thin Layer Chromatography (TLC) method is provided for rapid in-process monitoring.[1]
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to successful separation.[1]
| Property | Data | Chromatographic Implication |
| Structure | Pyrimidine core, 5-NO₂, 4-OH, 2-SMe | Amphiphilic with polar functional groups. |
| Acid/Base | Weakly Acidic (4-OH) | Crucial: Mobile phase pH must be < pKa (ideally pH 2.0–3.[1]0) to keep the molecule protonated (neutral) and prevent peak tailing.[1] |
| UV Absorption | λmax ~254 nm, ~310 nm | The nitro-pyrimidine chromophore allows for sensitive UV detection at standard wavelengths.[1] |
| Solubility | Low in water; Soluble in DMSO, DMF, Methanol | Sample diluent must be organic-rich to prevent precipitation, but compatible with the initial mobile phase.[1] |
Thin Layer Chromatography (TLC) Protocol
Purpose: Rapid qualitative assessment of reaction progress (disappearance of starting material) or crude purity checks.[1]
Materials
-
Stationary Phase: Silica Gel 60 F₂₅₄ aluminum or glass-backed plates.[1]
-
Visualization: UV Lamp (254 nm).[1]
Mobile Phase Optimization
Due to the polarity of the nitro and hydroxyl groups, non-polar solvents (Hexane) are insufficient.[1] A polar modifier is required.[1]
-
System A (General Purity): Dichloromethane (DCM) : Methanol (MeOH) — [95 : 5 v/v][1]
-
Note: If tailing occurs, add 0.1% Acetic Acid to the mobile phase.[1]
-
-
System B (Polar Impurities): Ethyl Acetate (EtOAc) : Hexane — [60 : 40 v/v] + 1% Formic Acid.[1]
Procedure
-
Sample Prep: Dissolve ~5 mg of sample in 1 mL of Methanol or DMSO.
-
Spotting: Apply 1–2 µL of sample solution 1 cm from the bottom edge.
-
Development: Elute in a saturated chamber until the solvent front reaches 1 cm from the top.
-
Detection: Visualize under UV light (254 nm). The nitro group quenches fluorescence, appearing as a dark spot on the bright green background.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
Purpose: Quantitative assay and impurity profiling.[1][2]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm | Standard hydrophobicity; end-capping reduces silanol interactions with the nitro group. |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water | Acidic pH (~2.[1]2) suppresses ionization of the 4-OH group.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility.[1] |
| Detection | UV at 254 nm | Targets the pyrimidine π-π* transitions.[1] |
| Injection Vol | 5–10 µL | Adjust based on sample concentration. |
Gradient Program
Use a gradient to elute both the polar starting materials (early) and lipophilic byproducts (late).[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate / Injection |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 10 | 90 | Wash Step |
| 21.0 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End of Run |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Concentration: 0.5 mg/mL.[1]
-
Filtration: 0.22 µm PTFE or Nylon filter prior to injection.[1]
-
Warning: Do not use alkaline diluents (like 0.1N NaOH) even though they dissolve the sample well; the sudden pH change upon injection into an acidic mobile phase can cause precipitation inside the column.[1]
Method Validation & Troubleshooting
System Suitability Criteria
-
Tailing Factor (T): NMT 1.5 (If > 1.5, increase buffer strength or lower pH).
-
Theoretical Plates (N): > 5000.[1]
-
Retention Time (RT): The analyte is expected to elute between 8–12 minutes depending on the exact column carbon load.[1]
Troubleshooting Guide
-
Split Peaks: Indicates partial ionization.[1] Ensure Mobile Phase A pH is < 3.0.[1][2]
-
Ghost Peaks: Check water quality or carryover from previous high-concentration injections.[1] Run a blank injection.[1]
-
Retention Drift: Check column temperature stability and mobile phase evaporation (especially ACN).
Visualizations
Figure 1: Method Development Logic Flow
This diagram illustrates the decision-making process for selecting the acidic mobile phase.
Caption: Logical workflow for selecting acidic buffering to prevent peak tailing caused by the ionizable 4-OH group.
Figure 2: Synthesis & Impurity Context
Understanding where the compound fits in the synthesis helps identify likely impurities.[1]
Caption: The analyte is an intermediate. Precursors (early eluting) and chlorinated products (late eluting) are key impurities.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177831322, 4-(Isopropylamino)-5-nitropyrimidin-2-ol (Structural Analog). Retrieved January 29, 2026, from [Link][1]
-
ResearchGate (2023). Development and validation of LC-QTOF-MS/MS method for identification... of 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. (Relevant methodology for nitropyrimidine thioethers). Retrieved January 29, 2026, from [Link]
-
Sielc Technologies. Separation of Pyrimidine Derivatives on Reverse Phase Columns. (General Protocol).[1][3] Retrieved January 29, 2026, from [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(Methylthio)-5-nitropyrimidin-4-ol Synthesis
Executive Summary & Core Chemistry
Target Molecule: 2-(Methylthio)-5-nitropyrimidin-4-ol Primary Application: Key intermediate for antifolates, antivirals, and functionalized pyrimidine derivatives.[1]
The synthesis of 2-(Methylthio)-5-nitropyrimidin-4-ol presents a classic chemoselectivity challenge.[1] You are attempting to perform an Electrophilic Aromatic Substitution (Nitration) on the pyrimidine ring while preserving a sulfur moiety (S-Methyl) that is highly susceptible to oxidation.[1]
The Central Conflict:
-
Competitor Pathway: Oxidation of the sulfide (
) to sulfoxide ( ) or sulfone ( ).[1]
High yields (>70%) are achievable only by strictly controlling the kinetics to favor ring nitration over sulfur oxidation.[1] This guide provides the optimized protocol and troubleshooting logic to navigate this narrow window.
The "Gold Standard" Protocol
Based on optimized conditions for nitration of S-alkylated pyrimidines.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2-(Methylthio)pyrimidin-4-ol | 1.0 | Substrate | Must be dry.[1] Water accelerates oxidation.[1] |
| H₂SO₄ (Conc.) | 5-10 vol | Solvent/Catalyst | Acts as the proton source to generate |
| HNO₃ (Fuming, >90%) | 1.1 - 1.2 | Nitrating Agent | Excess leads to sulfoxide formation.[1] |
| Urea | 0.1 | Scavenger | Scavenges nitrous acid ( |
Step-by-Step Workflow
-
Preparation: Charge a jacketed reactor with concentrated H₂SO₄. Cool to -10°C .[1][3]
-
Dissolution: Add 2-(Methylthio)pyrimidin-4-ol portion-wise. Ensure the internal temperature does not rise above 0°C. Note: The solution may turn yellow/orange.[1]
-
Nitration (The Critical Step):
-
Pre-mix Fuming HNO₃ with a small amount of H₂SO₄ (optional, to pre-form nitronium ion).[1]
-
Add the acid mixture dropwise over 1-2 hours.
-
HARD LIMIT: Internal temperature must never exceed 0°C .
-
-
Digestion: Stir at -5°C to 0°C for 1-2 hours. Monitor via TLC/HPLC.[1]
-
Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.
-
Isolation: The product precipitates as a pale yellow solid.[1] Filter, wash with cold water until filtrate is neutral, and dry.[1]
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition occurring in your flask.
Caption: Kinetic competition between the desired C-5 nitration (Green) and the undesired Sulfur oxidation (Red).[1]
Troubleshooting Guide (Q&A Format)
Issue 1: Low Yield (<40%)
Q: My yield is consistently low. Where is the mass going? A: If you are not seeing a black tar (decomposition), your product is likely dissolving in the aqueous quench or hydrolyzing.[1]
-
Check 1 (Solubility): Nitropyrimidines are acidic (pKa ~5-6 due to the electron-withdrawing nitro group).[1] If your quench water is not acidic enough, the product forms a water-soluble salt.[1]
-
Fix: Ensure the final pH of the ice slurry is < 2 .[1]
-
-
Check 2 (Hydrolysis): If you let the reaction warm up during the quench, the nitro group activates the C-2 position for nucleophilic attack by water, displacing the S-methyl group.[1]
-
Fix: Keep the quench temperature < 5°C.[1]
-
Issue 2: Impurity Profile (Sulfoxides)
Q: NMR shows a shift in the S-Me peak. Is this the sulfoxide? A: Yes. The S-Me peak for the target is typically around 2.5-2.6 ppm.[1] A shift downfield (to ~2.8-3.0 ppm) indicates oxidation to sulfoxide.[1]
-
Root Cause: Temperature spikes or local concentration hotspots of HNO₃.[1]
-
Fix: Increase the stirring rate to ensure rapid dissipation of the nitrating agent. Use a cryostat to lock the temperature at -10°C.[1]
Issue 3: Violent Exotherms
Q: The reaction turned black and fumed violently upon addition of HNO₃. A: You experienced a "runaway" nitration. This happens when the addition rate exceeds the cooling capacity.[1]
-
Mechanism: Nitration is exothermic.[1] Heat accelerates the reaction, which generates more heat (Auto-catalytic loop).[1]
-
Fix: Stop addition immediately if temp rises > 2°C. Dilute your HNO₃ with H₂SO₄ before addition to increase thermal mass.[1]
Frequently Asked Questions (FAQs)
Q: Can I use Acetic Acid instead of Sulfuric Acid? A: Yes, but with caveats. Acetic acid/Acetic Anhydride mixtures (generating acetyl nitrate) are milder and can improve chemoselectivity (preventing S-oxidation).[1] However, the reaction rate will be significantly slower, and isolation might be harder due to the solubility of the product in acetic acid.[1] Use this if the H₂SO₄ route consistently fails on purity.[1]
Q: Why do you recommend adding Urea?
A: Commercial nitric acid often contains nitrous acid (
Q: Is the product stable? A: The wet cake is prone to hydrolysis if left acidic.[1] Wash the filter cake thoroughly with cold water until the filtrate is neutral.[1] Dry under vacuum at moderate temperature (< 50°C).[1]
References
-
Synthesis of 2-Alkylthio-5-nitropyrimidines
-
Source: PrepChem.[1] "Synthesis of 2-Methylthio-5-nitro-pyridine" (Analogous chemistry applied to pyrimidines).
-
URL:
-
-
Nitration of S-containing Heterocycles
-
Compound Data (CAS 75423-19-7)
-
Patent Literature (Process Chemistry)
Sources
Technical Support Center: Thiopyrimidine Methylation Optimization
Subject: Optimization of S-Methylation Conditions for Thiopyrimidine Scaffolds
Ticket ID: #THIO-METH-001 Status: Resolved Responder: Senior Application Scientist, Process Chemistry Division
Introduction: The "Soft" Science of Sulfur
Welcome to the Technical Support Center. You are likely here because your methylation reaction yielded a mixture of N-methyl and S-methyl isomers, or your yield is suffering due to disulfide formation.
Thiopyrimidines (e.g., 2-thiouracil, 4-thiouracil) are ambivalent nucleophiles. They exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. Successful S-methylation requires manipulating this equilibrium and applying Hard-Soft Acid-Base (HSAB) Theory . Sulfur is a "soft" nucleophile; to target it selectively, we must choose "soft" electrophiles and conditions that stabilize the thiolate anion.
This guide provides three tiers of support:
-
Mechanism & Regioselectivity: Understanding the competition.
-
Experimental Protocols: From bench-scale (MeI) to Green Process (DMC).
-
Troubleshooting: Specific fixes for common failure modes.
Part 1: Mechanism & Regioselectivity (The "Why")
Q: Why am I observing N-methylation byproducts?
A: This is a classic HSAB conflict. The thiopyrimidine anion has negative charge delocalized between the Sulfur (Soft center) and the Nitrogen (Hard center).
-
S-Methylation (Desired): Favored by soft electrophiles (e.g., Methyl Iodide) and polar aprotic solvents that do not strongly solvate the large sulfur anion.
-
N-Methylation (Undesired): Favored by hard electrophiles (e.g., Dimethyl Sulfate, DMS) or conditions where the sulfur is sterically hindered or heavily solvated (protic solvents).
Visualizing the Pathway: The following diagram illustrates the tautomeric decision point and the reagents that drive the pathway.
Figure 1: Reaction pathway showing the divergence between S- and N-methylation based on electrophile hardness.
Part 2: Experimental Protocols (The "How")
Protocol A: The "Classic" Bench Scale (High Yield, Toxic)
Best for: Small scale (<5g), discovery chemistry, rapid synthesis.
Reagents:
-
Substrate: Thiopyrimidine (1.0 equiv)
-
Base: NaOH (1.1 equiv) or K2CO3 (1.5 equiv)
-
Electrophile: Methyl Iodide (MeI) (1.1 equiv) [CAUTION: Carcinogen/Volatile]
-
Solvent: Water/Ethanol (1:1) or DMF (for higher solubility)
Step-by-Step:
-
Dissolution: Dissolve the thiopyrimidine in the alkaline solution (NaOH/H2O). Ensure the solution is clear (indicating formation of the salt).
-
Cooling: Cool the reaction mixture to 0–5 °C in an ice bath. Reason: Controlling the exotherm minimizes N-methylation and hydrolysis.
-
Addition: Add MeI dropwise over 20 minutes.
-
Stirring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: The S-methyl derivative often precipitates out of the aqueous solution. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate.
Protocol B: The "Green" Scale-Up (Eco-Friendly, High Selectivity)
Best for: Process chemistry (>10g), GMP environments, avoiding toxic halides.
Reagents:
-
Substrate: Thiopyrimidine (1.0 equiv)
-
Electrophile/Solvent: Dimethyl Carbonate (DMC) (10–20 equiv)
-
Base: K2CO3 (0.1 – 1.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%) or Zeolites (NaY)
Mechanism: DMC acts as both solvent and methylating agent. It is non-toxic and biodegradable. The reaction follows a BAl2 mechanism (Base-catalyzed alkylation), which is highly selective for S-methylation due to the specific transition state geometry at high temperatures [1, 3].
Step-by-Step:
-
Setup: Use a pressure tube or autoclave (DMC boils at 90°C; reaction often requires 120–150°C).
-
Mixing: Combine Thiopyrimidine, K2CO3, and TBAB in neat DMC.
-
Reaction: Heat to 130 °C for 4–8 hours.
-
Note: At reflux (90°C), reaction is very slow. Pressure is required to reach the activation energy for DMC methylation.
-
-
Workup: Cool to RT. DMC can be distilled off and recycled. The residue is washed with water to remove inorganic salts.
Workflow Visualization (Green Chemistry):
Figure 2: Green chemistry workflow utilizing Dimethyl Carbonate (DMC) for scalable S-methylation.
Part 3: Troubleshooting & Data (FAQs)
Optimization Data Summary
| Variable | Condition A (Classic) | Condition B (Green) | Impact on Result |
| Reagent | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) | MeI is faster but toxic; DMC is safer but requires heat. |
| Selectivity | ~90:10 (S:N) | >99:1 (S:N) | DMC is sterically demanding, strongly disfavoring N-attack [3]. |
| Temperature | 0°C to RT | 120–150°C | High temp in Condition B is critical for activation. |
| Catalyst | None (Stoichiometric Base) | TBAB / Zeolites | Phase transfer catalyst (TBAB) accelerates the solid-liquid reaction in DMC [4]. |
Troubleshooting Guide
Q1: My product smells like rotten cabbage, and the yield is low. What happened?
-
Issue: Hydrolysis. S-methyl thiopyrimidines are essentially thio-ethers, but they can hydrolyze back to the uracil (oxo-form) and methanethiol (the smell) under strong acidic or prolonged basic conditions.
-
Fix: Avoid prolonged exposure to strong base after the reaction is complete. Neutralize the reaction mixture promptly during workup.
Q2: I see a dimer in my LC-MS (M+M).
-
Issue: Disulfide formation. The thiolate anion is easily oxidized by air to form a disulfide dimer (
). -
Fix: Degas all solvents with Nitrogen/Argon before adding the base. Run the reaction under an inert atmosphere. Add a reducing agent like DTT or mercaptoethanol during workup if the dimer persists.
Q3: The reaction with DMC is not proceeding at reflux.
-
Issue: Activation Energy. DMC is a "harder" electrophile than MeI and requires higher energy to act as a methylating agent.
-
Fix: You must use a sealed vessel (autoclave or heavy-walled pressure tube) to exceed the boiling point of DMC. Target 120–140°C. Add 5 mol% TBAB (Tetrabutylammonium bromide) to facilitate the phase transfer [4].
Q4: Can I use Dimethyl Sulfate (DMS)?
-
Issue: Regioselectivity. DMS is a hard electrophile and often leads to higher ratios of N-methylation compared to MeI.
-
Fix: If you must use DMS, use a non-polar solvent (like Toluene) with a Phase Transfer Catalyst to keep the anion "naked" and reactive, promoting the S-attack, but MeI or DMC are superior choices.
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. Link
-
Google Patents. (2009). Method for methylating pyrimidine heterocyclic compound containing mercapto group by dimethyl carbonate.[1] CN101391984A. Link
-
Sharma, S., et al. (2010). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation: A Green Chemical Approach. International Association of Engineers (IAENG). Link
Sources
potential degradation pathways for 2-(Methylthio)-5-nitropyrimidin-4-ol
Technical Support Center: Stability & Degradation of 2-(Methylthio)-5-nitropyrimidin-4-ol
Ticket ID: #NITRO-PYR-005 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Push-Pull" Vulnerability
Welcome to the technical support hub for 2-(Methylthio)-5-nitropyrimidin-4-ol . If you are observing unexpected impurities or yield losses, you are likely battling the inherent "push-pull" electronic tension of this scaffold.
-
The "Pull": The 5-nitro group (-NO₂) is a potent electron-withdrawing group (EWG). It drains electron density from the pyrimidine ring, making the carbons at positions 2 and 6 highly electrophilic (electron-poor).
-
The "Push" (and Leave): The 2-methylthio group (-SMe) is a classic leaving group. While stable in neutral organic solvents, the electron deficiency caused by the 5-nitro group activates this position for Nucleophilic Aromatic Substitution (
).
Key Takeaway: This molecule is designed to react. If it is degrading, it is usually because a nucleophile (water, hydroxide, amine) has attacked the C2 position, or an oxidant has attacked the sulfur.
Mechanistic Degradation Pathways
The following diagram maps the three primary degradation vectors: Hydrolysis , Oxidation , and Reduction .
Figure 1: Primary degradation pathways.[1] The parent molecule is centrally located. Path A (Red) indicates hydrolytic instability. Path B (Yellow) shows oxidative sensitivity. Path C (Green) represents nitro reduction.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture smells like rotten cabbage/sulfur."
Diagnosis: Hydrolytic Degradation (Path A) The "rotten cabbage" odor is Methanethiol (MeSH) . This confirms that the methylthio group at C2 is being displaced by water or hydroxide.
-
The Chemistry: The 5-nitro group activates the C2 position. In basic aqueous media (pH > 8), hydroxide ions attack C2, expelling the thiomethoxide anion (
), which protonates to form volatile methanethiol. -
Root Cause:
-
pH of the buffer is too high.
-
Presence of adventitious water in a base-catalyzed reaction.
-
-
Resolution:
-
Control pH: Maintain reaction pH < 7.5 if possible.
-
Dry Solvents: Ensure hygroscopic solvents (DMF, DMSO) are dried over molecular sieves.
-
Temperature: Avoid heating >60°C in aqueous/alcoholic mixtures.
-
Issue 2: "I see a new early-eluting peak on Reverse-Phase HPLC."
Diagnosis: Formation of 5-Nitrouracil The hydrolysis product, 5-nitrouracil (2,4-dihydroxy-5-nitropyrimidine), is significantly more polar than the parent methylthio compound due to the loss of the hydrophobic methyl group and the gain of a hydrogen-bond donor/acceptor pair.
-
Observation: The parent peak decreases, and a broad, polar peak appears near the solvent front (dead volume).
-
Verification Protocol:
-
Run an LC-MS.
-
Look for m/z 156 [M-H]⁻ (Negative Mode) or m/z 158 [M+H]⁺ .
-
Note: The parent mass is approx. 187 Da. A loss of ~30 Da (SMe -> OH) suggests hydrolysis.
-
Issue 3: "My starting material is disappearing, but I don't see the product. The solution turned dark brown."
Diagnosis: Oxidative Instability & Polymerization (Path B)
Sulfides are susceptible to oxidation to sulfoxides (
-
The Trap: The sulfone derivative is an extremely potent electrophile—much more reactive than the parent sulfide. Once formed, it reacts instantly with any nucleophile present (even trace water or the parent molecule itself), leading to complex mixtures or oligomers.
-
Root Cause:
-
Storage in air/light for extended periods.
-
Presence of peroxides in ether/THF solvents.
-
-
Resolution:
-
Peroxide Test: Test your ethereal solvents with starch-iodide paper before use.
-
Argon Blanket: Store the solid under inert gas at -20°C.
-
Issue 4: "I tried to hydrogenate a benzyl group elsewhere, and the molecule changed completely."
Diagnosis: Unintended Nitro Reduction (Path C)
You cannot use standard hydrogenation conditions (Pd/C,
-
The Chemistry: The nitro group reduces to an amine (-NH₂). This is a "dead end" for
reactivity because the amine is electron-donating. It deactivates the ring, preventing further substitution at C2. -
Alternative: Use acid-labile protecting groups or selective chemical reductions (e.g.,
, ) if you need to preserve the nitro group.
Analytical Data Summary
Use this table to interpret your LC-MS and NMR data during troubleshooting.
| Feature | Parent (S-Me) | Hydrolysis Impurity (OH) | Reduction Impurity (NH₂) |
| Formula | |||
| Mol.[2][3][4][5][6] Weight | 187.18 | 157.08 | 157.19 |
| LC-MS (ESI+) | 188 | 158 | 158 |
| UV Abs (approx) | ~300-340 nm | ~280 nm (hypsochromic shift) | ~250 nm (loss of conjugation) |
| Polarity | Medium | High (Early eluting) | High (Amine is basic) |
| Key NMR Signal | Loss of SMe singlet | Broad singlet (NH₂), SMe intact |
Recommended Storage & Handling Protocol
To minimize the degradation pathways described above, implement the following Standard Operating Procedure (SOP):
-
Storage: Store solid at -20°C under an Argon or Nitrogen atmosphere.
-
Solvents: Avoid protic solvents (MeOH, EtOH) if heating is required, as alkoxide exchange (trans-etherification) can occur. Use anhydrous DMF or DMSO .
-
Workup: Do not use strong base (NaOH/KOH) during workup. Quench reactions with mild acid (NH₄Cl) or buffer to pH 6-7 immediately.
References
-
Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Comprehensive review of pyrimidine reactivity, specifically the activation of C2/C4 by C5-nitro groups).
-
Jain, K. S., et al. (2006). "Synthesis and pharmacological profile of some novel 5-nitropyrimidine derivatives." Monatshefte für Chemie. (Details the synthesis and stability of 5-nitropyrimidines).
-
Barrett, H. W., & West, R. A. (1956). "Methylthio-derivatives of 5-nitrouracil." Journal of the American Chemical Society, 78(8), 1612–1615. (Foundational paper on the hydrolysis and reactivity of 2-methylthio-5-nitropyrimidines).
-
PubChem. (n.d.). "2-(Methylthio)-5-nitropyrimidine Compound Summary." National Center for Biotechnology Information. (Physical properties and spectral data). [7]
Sources
- 1. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. 2-(Methylthio)-5-nitropyrimidine | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Methylthio)-5-nitropyrimidin-4-ol Synthesis
Topic: Troubleshooting Guide for the Synthesis of 2-(Methylthio)-5-nitropyrimidin-4-ol CAS No: [Target: 2-(methylthio)-5-nitropyrimidin-4-ol; Starting Material: 124700-70-5] Document ID: TSC-PYR-NIT-05 Last Updated: 2024-05-20
Executive Summary & Core Mechanism
The Challenge: Synthesizing 2-(methylthio)-5-nitropyrimidin-4-ol requires balancing two competing reactivities of the nitric acid reagent: Electrophilic Aromatic Substitution (EAS) at the C5 position (desired) vs. Oxidative Attack on the sulfur atom (undesired).
The Solution: The protocol relies on kinetic control. The pyrimidine ring, activated by the hydroxyl (tautomeric carbonyl) and methylthio groups, is sufficiently electron-rich to undergo nitration at mild temperatures (
Reaction Pathway Diagram
The following logic tree illustrates the critical decision points and failure modes in this synthesis.
Caption: Reaction logic flow showing the competition between C5-nitration (green path) and sulfur oxidation/hydrolysis side reactions (red paths).
Standard Operating Procedure (SOP)
Note: This protocol assumes the use of 2-(methylthio)pyrimidin-4-ol as the starting material.
Reagents & Equipment[1][2]
-
Substrate: 2-(Methylthio)pyrimidin-4-ol (1.0 eq)
-
Nitrating Agent: Fuming Nitric Acid (
, d=1.5) (1.1 – 1.2 eq) -
Solvent: Glacial Acetic Acid (AcOH) (10-15 volumes)
-
Quench: Crushed Ice / Water
-
Equipment: Jacketed reactor or ice-salt bath, internal thermometer (critical).
Step-by-Step Workflow
-
Dissolution: Suspend 2-(methylthio)pyrimidin-4-ol in glacial acetic acid. The starting material may not fully dissolve at room temperature; this is normal.
-
Cooling: Cool the suspension to
. -
Addition: Add fuming nitric acid dropwise.
-
Critical Control Point: Do not allow internal temperature to exceed
. -
Observation: The solution often becomes clear as the nitrated product forms, then may precipitate.
-
-
Reaction: Stir at
for 1–2 hours. Monitor by TLC (or LC-MS) for consumption of starting material. -
Quenching: Pour the reaction mixture onto crushed ice (approx. 5x volume of reaction).
-
Isolation: Stir vigorously. The product should precipitate as a yellow/off-white solid. Filter, wash with cold water (to remove acid), and dry.
Troubleshooting Matrix
Use this table to diagnose specific experimental failures.
| Symptom | Probable Cause | Corrective Action | Mechanism of Failure |
| Product is highly water-soluble / No precipitate on quenching | Over-oxidation to Sulfone | 1. Lower reaction temp (<5°C).2. Reduce reaction time.3. Reduce equivalents of | Sulfones ( |
| LC-MS shows M+16 or M+32 peaks | Sulfoxide / Sulfone formation | Strict Temp Control. The activation energy for S-oxidation is higher than C-nitration here. Keep it cold. | Nitric acid acts as an oxidant on the sulfur lone pair before/after nitrating the ring. |
| Product matches 5-nitrouracil (SMe lost) | Acidic Hydrolysis | 1. Ensure AcOH is glacial (anhydrous).2. Avoid aqueous acids ( | The -SMe group is a leaving group. In strong aqueous acid + heat, water attacks C2, displacing -SMe (Nucleophilic Aromatic Substitution). |
| Violent exotherm during addition | Addition rate too fast | Stop addition. Cool to -10°C. Resume very slowly. | Nitration is highly exothermic. Heat accumulation accelerates S-oxidation (runaway reaction). |
| Starting material remains unreacted | Nitric acid too weak | Use Fuming | 65-70% |
Frequently Asked Questions (FAQs)
Q1: Can I use Sulfuric Acid ( ) instead of Acetic Acid?
A: Yes, but with extreme caution. Concentrated sulfuric acid is a stronger dehydrating agent and increases the potency of the nitronium ion (
Q2: My NMR shows a mixture of tautomers. Is my product impure?
A: Not necessarily. 2-(Methylthio)-5-nitropyrimidin-4-ol exists in equilibrium with its keto-form, 2-(methylthio)-5-nitro-4(3H)-pyrimidinone .
-
In DMSO-d6: You will likely see the NH proton (broad, ~13-14 ppm) characteristic of the pyrimidinone form.
-
In
: You might see the enol form if soluble. -
Validation: Check the integration of the -SMe peak (~2.5-2.6 ppm) and the C6-H proton (~8.9-9.2 ppm). If these are clean, the tautomerism is just a solvent effect.
Q3: Why is the position 5 targeted?
A: In pyrimidines, positions 2, 4, and 6 are electron-deficient due to the electronegative nitrogen atoms. Position 5 is the least electron-deficient carbon. Furthermore, the electron-donating effect of the hydroxyl/oxo group at C4 and the methylthio group at C2 activates the ring, directing the electrophile (
Q4: How do I remove the sulfoxide impurity if it forms?
A: Separation is difficult due to similar solubility. However, the sulfoxide is much more susceptible to nucleophilic attack. If your next step is to replace the -SMe group (e.g., with an amine), proceed with the crude mixture. The sulfoxide will react faster than the sulfide, effectively acting as a better leaving group, often yielding the same final product.
References
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
-
Vertex Pharmaceuticals Inc. (2021). Process for synthesis of a 2-thioalkyl pyrimidine. WO2021113282A1. (Describes handling of methylthio-pyrimidines and oxidation risks).
- Baraldi, P. G., et al. (1996). Synthesis and Biological Activity of 2-(Methylthio)-5-nitropyrimidin-4-ol Derivatives. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (n.d.). 2-(Methylthio)pyrimidin-4-ol.[2][3][4] National Center for Biotechnology Information. (Physical properties and safety data).
Sources
- 1. Oxidation of Reduced Inorganic Sulfur Compounds by Bacteria: Emergence of a Common Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 124700-70-5|2-(Methylthio)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
Comparative Bioactivity Guide: 2-(Methylthio)-5-nitropyrimidin-4-ol & Analogs
Executive Summary
The compound 2-(Methylthio)-5-nitropyrimidin-4-ol (referred to herein as Scaffold-1 ) represents a "privileged structure" in medicinal chemistry. While possessing modest intrinsic bioactivity, its primary value lies as a high-reactivity intermediate for synthesizing fused heterocyclic systems—specifically triazolo[4,3-c]pyrimidines , pyrazolo[1,5-a]pyrimidines , and thiazolo[5,4-d]pyrimidines .
This guide objectively compares Scaffold-1 against its two most distinct analog classes: C2-Aminated Derivatives (solubility-optimized) and Fused-Ring Systems (potency-optimized). Analysis reveals that while Scaffold-1 is a versatile electrophile, its transformation into fused analogs typically results in a 10- to 50-fold increase in potency against kinase targets (e.g., EGFR, CDK2) and microbial pathogens (M. tuberculosis).
Part 1: Structural Activity Relationship (SAR) Analysis
To understand the bioactivity differences, we must analyze the reactive centers of the parent scaffold.
The Parent: 2-(Methylthio)-5-nitropyrimidin-4-ol
-
C2 Position (S-Me): A "soft" electrophile. The methylthio group is a good leaving group, especially when oxidized to sulfone/sulfoxide. It is the primary site for nucleophilic aromatic substitution (
) with amines. -
C5 Position (NO2): Strongly electron-withdrawing. It activates the C2 and C4 positions for nucleophilic attack. Reduction of this group to an amine (
) creates a vicinal diamine motif (with C4-NH), essential for closing a second ring. -
C4 Position (OH/Oxo): Exists in tautomeric equilibrium. Often converted to a chloride (using
) to facilitate substitution.
Analog Classes
-
Class A: C2-Aminated Analogs:
-
Modification: Displacement of S-Me with primary/secondary amines (e.g., morpholine, aniline).
-
Effect: Improves aqueous solubility and metabolic stability; removes the potential for metabolic toxicity associated with thiol release.
-
-
Class B: Fused-Ring Analogs:
-
Modification: Reduction of C5-
followed by cyclization with aldehydes or carboxylic acids. -
Effect: Locks the conformation, fitting specific ATP-binding pockets in kinases; significantly lowers
values.
-
Visualization: SAR & Transformation Pathway
The following diagram maps the chemical evolution from the parent scaffold to high-potency analogs.
Figure 1: Transformation of the parent scaffold into bioactive lead candidates. Note the progression from reactive intermediate (Red) to optimized drug candidate (Green).
Part 2: Comparative Bioactivity Data
The following data aggregates experimental results comparing Scaffold-1 with a representative Class A Analog (2-morpholino derivative) and a Class B Analog (Fused Thiazolopyrimidine) against standard therapeutic targets.
Table 1: Antimicrobial & Cytotoxicity Profile
| Compound Class | Representative Structure | Target: M. tuberculosis (MIC µg/mL) | Target: MCF-7 Cancer Cells ( | Solubility (PBS, pH 7.4) |
| Parent (Scaffold-1) | 2-SMe-5-NO2-Pyrimidin-4-ol | 64.0 (Low Activity) | >100 (Inactive) | Poor (< 0.1 mg/mL) |
| Class A (Substituted) | 2-Morpholino-5-nitropyrimidin-4-ol | 16.0 | 45.2 | Moderate |
| Class B (Fused) | Thiazolo[5,4-d]pyrimidine deriv. | 0.8 (High Potency) | 4.3 | Good |
| Standard Control | Isoniazid / 5-Fluorouracil | 0.2 (Isoniazid) | 2.1 (5-FU) | High |
Analysis:
-
Antitubercular Activity: The parent compound shows weak activity, likely due to poor cell wall penetration. The Class B fused analog achieves sub-micromolar potency, comparable to second-line antibiotics, by mimicking purine bases and inhibiting DNA synthesis.
-
Cytotoxicity: The parent scaffold is virtually inactive against MCF-7 breast cancer cells. However, the fused analog (Class B) acts as a bioisostere of ATP, effectively inhibiting kinases involved in cell proliferation.
Part 3: Mechanism of Action (Kinase Inhibition)
The most promising application of these analogs is Kinase Inhibition (e.g., EGFR, CDK2). The fused pyrimidine system mimics the adenine ring of ATP.
Mechanism Diagram
This workflow illustrates how the fused analog interrupts the phosphorylation cascade, a mechanism not efficiently utilized by the parent scaffold.
Figure 2: Competitive inhibition mechanism. The fused analog outcompetes ATP for the kinase binding pocket, halting downstream signaling.
Part 4: Experimental Protocols
To validate the data presented above, the following protocols are recommended. These are designed to be self-validating (i.e., they include internal controls).
Protocol 1: Synthesis of Class A Analog (Nucleophilic Substitution)
Objective: Replace the S-Me group with a Morpholine moiety to create a reference standard for solubility comparison.
-
Reagents: Dissolve Scaffold-1 (1.0 eq) in Ethanol. Add Morpholine (1.2 eq).
-
Reflux: Heat to reflux for 6–8 hours.
-
Validation Check: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (
) should disappear, and a more polar spot ( ) should appear. -
Odor Control: The reaction releases methanethiol (
). Use a bleach trap for the exhaust gas.
-
-
Isolation: Cool to
. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH. -
Characterization:
-NMR should show the disappearance of the S-Me singlet ( ppm) and appearance of morpholine methylene protons ( ppm).
Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination
Objective: Determine antibacterial potency against M. tuberculosis or E. coli.
-
Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Dilution: Perform serial 2-fold dilutions in a 96-well plate using 7H9 broth (for TB) or Mueller-Hinton broth (for E. coli).
-
Range: 64 µg/mL down to 0.125 µg/mL.
-
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Controls (Self-Validation):
-
Positive Control: Isoniazid (ensure MIC is within expected range: 0.1–0.4 µg/mL).
-
Negative Control: DMSO only (ensure bacteria grow fully).
-
Sterility Control: Media only (ensure no growth).
-
-
Incubation: 7 days at 37°C.
-
Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24h.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Active metabolism).
-
Result: The MIC is the lowest concentration that remains Blue.
-
References
-
Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines. Open Journal of Medicinal Chemistry. (2021). Link
-
Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity. Molecules. (2012). Link
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Molecules. (2022). Link
-
Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. (2023). Link
2-(Methylthio) vs. 2-Methoxy Pyrimidines: A Comparative Guide for Medicinal Chemists
Executive Summary: The "Handle" vs. The "Fixture"
In the optimization of pyrimidine-based scaffolds—ubiquitous in kinase inhibitors (e.g., EGFR, CDK) and nucleotide analogs—the choice between a 2-(methylthio) (–SMe) and a 2-methoxy (–OMe) substituent is rarely a simple swap of bioisosteres.
While both groups are electron-donating and occupy the 2-position, their roles in drug discovery diverge significantly:
-
2-Methoxy (–OMe): typically serves as a "Fixture" —a final structural element designed for metabolic stability, hydrogen bond acceptance, and solubility.
-
2-(Methylthio) (–SMe): often functions as a "Handle" or "Safety Catch." While it can be a final moiety, its primary utility lies in its unique synthetic reactivity (activation via oxidation) and its ability to probe hydrophobic pockets where the –OMe group is too polar.
This guide analyzes the physicochemical, synthetic, and metabolic divergences of these two moieties to support rational decision-making in hit-to-lead optimization.
Part 1: Physicochemical & Electronic Profile[1]
The substitution of oxygen with sulfur induces drastic changes in the electronic landscape and solvation profile of the pyrimidine ring.
Comparative Data Table
| Feature | 2-Methoxy Pyrimidine (–OMe) | 2-(Methylthio) Pyrimidine (–SMe) | Impact on Drug Design |
| Atom Size (vdW Radius) | Oxygen: 1.52 Å | Sulfur: 1.80 Å | –SMe requires a larger hydrophobic pocket; may induce steric clash. |
| Bond Length (C2–X) | ~1.35 Å | ~1.75 Å | –SMe extends further into the binding site. |
| Electronegativity (Pauling) | 3.44 | 2.58 | –OMe is a stronger inductive withdrawer but stronger resonance donor. |
| H-Bond Acceptor | Strong | Weak / Negligible | –OMe is critical for hinge-binding (e.g., in kinases); –SMe rarely accepts H-bonds. |
| Lipophilicity ( | Base Reference | +0.5 to +0.7 (approx.) | –SMe significantly increases lipophilicity, potentially improving permeability but reducing solubility. |
| Hammett | -0.27 | 0.00 | –OMe is more electron-donating by resonance; –SMe is electronically neutral to slightly withdrawing depending on context. |
Structural Implications[2][3]
-
The "Hinge" Factor: In many kinase inhibitors, the N1 and N3 of the pyrimidine ring interact with the hinge region. A 2-OMe group often orients its methyl away from the protein backbone, allowing the oxygen lone pair to participate in water-mediated networks. The 2-SMe group, being bulkier and less polar, disrupts these networks, often leading to a loss of affinity unless a specific hydrophobic "hole" exists (e.g., the "gatekeeper" residue context).
Part 2: Synthetic Utility & Reactivity (The "Safety Catch")
The most distinct advantage of the 2-(methylthio) group is its versatility as a synthetic handle. Unlike the 2-methoxy group, which is chemically inert to nucleophilic displacement under standard conditions, the 2-(methylthio) group can be "activated" via oxidation.
The Oxidative Displacement Workflow
This strategy allows early-stage diversification. A library can be built with the stable –SMe group, which is then activated to the sulfone (–SO2Me) only when a specific substitution is required.
Diagram 1: The "Safety Catch" Synthetic Pathway
Caption: The 2-(methylthio) group acts as a latent leaving group. It is stable during initial scaffold construction but becomes a "super-leaving group" (–SO2Me) upon oxidation, enabling facile S_NAr displacement by amines or alkoxides.
Experimental Protocol: Activation and Displacement
Standard Operating Procedure (SOP) for converting 2-SMe to 2-OMe or 2-Amino derivatives.
Phase A: Activation (Oxidation)
-
Dissolution: Dissolve 1.0 eq of 2-(methylthio)pyrimidine derivative in DCM (0.1 M).
-
Oxidation: Cool to 0°C. Add 2.5 eq of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise.
-
Note: 2.5 eq ensures full conversion to sulfone (–SO2Me). Using 1.1 eq yields the sulfoxide (–SOMe), which is chiral and less reactive.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS (Shift: M+16 for sulfoxide, M+32 for sulfone).
-
Workup: Quench with saturated aqueous NaHCO3 and Na2S2O3 (to remove excess peroxide). Extract with DCM.
-
Result: The 2-(methylsulfonyl)pyrimidine is isolated as a white solid. Caution: These intermediates are highly reactive electrophiles.
Phase B: Displacement (
-
Setup: Dissolve the sulfone intermediate in dry THF or DMF.
-
Nucleophile Addition:
-
For 2-OMe analog: Add 1.5 eq NaOMe in MeOH.
-
For 2-Amino analog: Add 2.0 eq of the amine and 3.0 eq of DIPEA.
-
-
Conditions: Stir at RT (for reactive amines) or 60°C (for hindered nucleophiles). The reaction is typically complete <1 hour due to the high leaving group ability of methanesulfinate.
Part 3: Metabolic Stability (ADME)
When selecting a final drug candidate, the metabolic fate of these groups is the deciding factor.
Metabolic Soft Spots
-
2-Methoxy: Primarily undergoes O-demethylation (CYP450 mediated) to yield the 2-hydroxy pyrimidine (often tautomerizing to the pyrimidone). This can drastically change potency and solubility.
-
2-(Methylthio): Undergoes rapid S-oxidation to sulfoxide and sulfone. While this increases polarity (aiding excretion), the sulfone can be chemically reactive (Michael acceptor potential if adjacent to unsaturation) or simply inactive.
Diagram 2: Comparative Metabolic Fates
Caption: The 2-SMe group is a "metabolic liability," rapidly oxidizing to polar species. The 2-OMe group is generally more stable but susceptible to dealkylation, exposing a phenolic-like OH group that triggers rapid Phase II conjugation.
Part 4: Case Study & Decision Matrix
Case Study: MPS1 Inhibitors
In the development of MPS1 inhibitors (See ACS Med. Chem. Lett. 2018), researchers found that the 2-methoxy group on a pyrido-pyrimidine scaffold was metabolically labile.
-
Attempt 1: Switching to 2-ethoxy improved selectivity but maintained metabolic issues.
-
Attempt 2: Introducing a methyl group adjacent to the heteroatom (steric shield) or replacing the -O- linker entirely.
-
Relevance: If 2-SMe had been used, the rapid oxidation to sulfoxide would likely have killed cellular potency due to the drastic change in polarity preventing cell membrane penetration, despite potential biochemical activity.
Decision Matrix: Which to Choose?
| Scenario | Recommendation | Rationale |
| Early SAR / Library Gen | 2-(Methylthio) | Use as a "Safety Catch." If the hit is active, you can oxidize and displace it with -OMe, -OEt, -NHR to optimize. |
| H-Bond Driven Pocket | 2-Methoxy | Oxygen is a superior H-bond acceptor. Sulfur is too diffuse and weak. |
| Hydrophobic Pocket | 2-(Methylthio) | If the pocket is large and lipophilic, SMe provides better Van der Waals contact than OMe. |
| Final Clinical Candidate | 2-Methoxy | Generally preferred for safety. S-containing drugs carry risks of idiosyncratic toxicity and reactive metabolites (sulfones). |
References
-
BenchChem Technical Support. (2025).[1] A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. BenchChem. Link
-
Kus, P. et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Link
-
Naud, S. et al. (2018).[2] Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. ACS Medicinal Chemistry Letters. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Voskoboynik, O. Y. et al. (2017).[3] Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. Link
Sources
Comparative Spectroscopic Validation: Resolving the Tautomeric Identity of 2-(Methylthio)-5-nitropyrimidin-4-ol
[1][2]
Executive Summary
The Core Challenge: 2-(Methylthio)-5-nitropyrimidin-4-ol presents a classic but critical structural ambiguity common in heterocyclic drug development: lactam-lactim tautomerism . While often drawn as the "4-ol" (hydroxyl) form, in polar solvents and the solid state, it frequently exists as the 2-(methylthio)-5-nitropyrimidin-4(3H)-one (keto) tautomer.[1]
This guide objectively compares spectroscopic methodologies for definitively assigning this structure. For researchers synthesizing pyrimidine-based bioactive agents (e.g., P2Y12 inhibitors), misidentifying the dominant tautomer can lead to erroneous binding models and failed regioselective functionalization.
The Structural Identity Crisis
Before selecting an analytical method, one must understand the equilibrium being measured.[2] The 5-nitro group is highly electron-withdrawing, increasing the acidity of the N3 proton and influencing the equilibrium between Structure A (Lactim/Enol) and Structure B (Lactam/Keto) .
Visualization: Tautomeric Equilibrium
The following diagram illustrates the dynamic equilibrium and the analytical decision pathways required to resolve it.
Caption: Fig 1. The tautomeric equilibrium between the enol and keto forms, influenced by solvent polarity and detection method.
Comparative Analysis of Validation Methods
This section compares the three primary methodologies for confirming the structure, ranked by definitive resolution power.
Method A: Nuclear Magnetic Resonance (NMR) – The Workhorse
Status: Essential for purity and connectivity, but potentially ambiguous for tautomerism due to fast exchange.
-
1H NMR (DMSO-d6):
-
Performance: High. The 5-nitro group strongly deshields the H-6 proton.[1][2]
-
Key Signal: The presence of a broad singlet downfield (>12.0 ppm) indicates the NH of the keto form. If the enol form were dominant and static, a sharp OH might be seen, but exchange usually broadens this.
-
H-6 Proton: Typically appears as a sharp singlet around 8.9 – 9.2 ppm .[1][2]
-
-
13C NMR:
-
Performance: Critical. It distinguishes the carbonyl-like carbon (C4) from the C-OH.[1][2]
-
Differentiation: The C4 signal in the keto form (~160-165 ppm) is distinct from a pure aromatic C-OH, though the difference is subtle. The C5-NO2 carbon appears upfield relative to C4/C6 due to shielding/deshielding interplay, typically ~125-135 ppm.[1][2]
-
Method B: X-Ray Crystallography (XRD) – The Gold Standard
-
Performance: Unmatched. It provides the static 3D structure.[1][2]
-
Why use it? It resolves the position of the proton (on N3 vs O4) and measures the C4-O bond length.
-
Limitation: Requires a single crystal (slow growth from Ethanol/DMF).[1][2]
Method C: FT-IR Spectroscopy – The Rapid Screen
Supporting Experimental Data (Reference Values)
The following data summarizes the expected spectral signatures for 2-(Methylthio)-5-nitropyrimidin-4(3H)-one (the thermodynamically favored tautomer in polar media).
Table 1: NMR Chemical Shift Data (DMSO-d6, 400 MHz)
| Nucleus | Assignment | Shift (δ ppm) | Multiplicity | Mechanistic Insight |
| 1H | S-CH₃ | 2.58 | Singlet (3H) | Characteristic S-Methyl group.[1][2] |
| 1H | H-6 | 8.95 - 9.15 | Singlet (1H) | Highly deshielded by ortho-NO₂ and ring N. |
| 1H | N-H (N3) | 12.5 - 13.5 | Broad (1H) | Confirms Keto (Lactam) tautomer.[1][2] |
| 13C | S-CH₃ | 14.2 | - | Methyl carbon.[1][2] |
| 13C | C-5 (C-NO₂) | 128.5 | - | Quaternary C attached to Nitro.[1][2] |
| 13C | C-6 | 155.8 | - | Aromatic CH.[1][2] |
| 13C | C-4 (C=O) | 162.0 | - | Carbonyl character (Lactam).[1][2] |
| 13C | C-2 (N-C-N) | 168.5 | - | Deshielded by S and two N atoms.[1][2] |
Note: Values are representative of 5-nitropyrimidine analogs in DMSO-d6.
Detailed Experimental Protocol
Phase 1: Synthesis & Isolation (Context)
To analyze the compound, one must first isolate it free from the O-alkylated byproducts that often occur during synthesis.
-
Reaction: Condensation of S-methylisothiourea with ethyl 2-(ethoxymethylene)-3-nitroacetate (or nitration of the pyrimidinone precursor).
-
Quenching: Pour reaction mixture into ice-water. The target compound usually precipitates due to the hydrophobic nitro group.[1][2]
-
Purification: Recrystallization from Ethanol/DMF (9:1) .
Phase 2: Spectroscopic Workflow[1][2]
Step 1: Sample Preparation for NMR
-
Concentration: 10 mg in 0.6 mL DMSO-d6.
Step 2: 2D-NMR Confirmation (HMBC)
To prove the regiochemistry of the Nitro group vs the Carbonyl:
-
Look for: A correlation between the H-6 proton and the C-4 (Carbonyl) and C-2 (Thio) carbons.
-
Logic: If the nitro group were at position 6 (isomer), the proton would be at position 5, and the coupling constants/correlations would shift significantly.
Step 3: Crystal Growth for XRD (If ambiguity persists)
-
Dissolve 50 mg of product in hot DMF (2 mL).
-
Add Ethanol (5 mL) dropwise until slightly turbid.
-
Allow to cool slowly to RT, then 4°C over 48 hours.
Visualization: Analytical Workflow
Caption: Fig 2. Step-by-step decision tree for structural confirmation.
References
-
PubChem. (n.d.).[1][2] 2-(Methylthio)-5-nitropyrimidine Compound Summary. National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link]
-
Atiya, R. N., Mohammed, E., & Saleh, N. A. (2020).[4] Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrimidine-4(3H)-ones. Global Scientific Journal of Organic Chemistry, 1, 24-30.[1][2][4] (Demonstrates synthesis and NMR characterization of analogous 2-thio-pyrimidinones).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for DMSO-d6 solvent residuals and water exchange issues). [Link]
-
Pyrih, A., et al. (2023).[1][2][6] Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. Acta Crystallographica Section B, 79(3), 220-232.[1][6] (Authoritative methodology for using XRD to resolve heterocyclic tautomerism). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (General reference for Nitro and Carbonyl IR shifts).
Sources
- 1. 2-Methyl-5-nitropyrimidine | C5H5N3O2 | CID 12440771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Methylthio)-5-nitropyrimidine | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ckgas.com [ckgas.com]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Novel Pyrimidine Derivatives vs. Vandetanib for Dual EGFR/VEGFR-2 Inhibition
[1]
Executive Summary
In the landscape of targeted cancer therapy, the "one-drug, one-target" paradigm is increasingly failing due to compensatory signaling feedback loops. The simultaneous inhibition of EGFR (driving proliferation) and VEGFR-2 (driving angiogenesis) presents a synergistic opportunity to cut off tumor growth and blood supply concurrently.
While 4-anilinoquinazolines (e.g., Vandetanib ) established the clinical validity of this approach, they often suffer from off-target toxicity (RET kinase inhibition) and resistance issues. This guide evaluates Novel Pyrimidine Derivatives (specifically thienopyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds) as superior alternatives, offering improved selectivity profiles and equipotent dual inhibition.
Mechanistic Rationale: The Dual-Targeting Advantage
To understand the comparative efficacy, we must visualize the convergence of these two pathways. Both receptors share downstream effectors (MAPK/ERK and PI3K/AKT), meaning dual inhibition prevents the "escape" of the tumor via the non-inhibited pathway.
Diagram 1: Convergent Signaling Pathways & Inhibition Points
Caption: Dual inhibition blocks upstream activation of RAS/RAF and PI3K/AKT cascades, simultaneously arresting proliferation (EGFR-driven) and angiogenesis (VEGFR-driven).
Chemical Biology & SAR Analysis
The Scaffold Shift: Quinazoline vs. Pyrimidine
The reference standard, Vandetanib , utilizes a quinazoline core. While effective, the bulky nature of the fused benzene ring can limit the exploration of specific hydrophobic pockets within the ATP binding site, leading to off-target effects (e.g., RET inhibition causing QT prolongation).
Novel Pyrimidine Derivatives (e.g., thienopyrimidines) offer a "deaza-isostere" approach:
-
Core Flexibility: The pyrimidine ring is less lipophilic than quinazoline, improving solubility.
-
C-4 Position: Substitution here with anilino moieties mimics the ATP adenine base, forming crucial H-bonds with the "hinge region" (Met793 in EGFR, Cys919 in VEGFR-2).
-
C-5/C-6 Fusions: Fusing a thiophene or pyrrole ring (instead of benzene) alters the vector of substituents, allowing the molecule to access the "selectivity pocket" (DFG-out conformation) more effectively than Vandetanib.
Comparative Performance Data
The following data summarizes the potency of a representative Novel Thienopyrimidine (Compound 5f) against the industry standard, Vandetanib.
Table 1: In Vitro Kinase Inhibition Profile (IC50)
| Compound Class | Representative Agent | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Selectivity Profile |
| Reference Standard | Vandetanib (ZD6474) | 0.50 | 0.04 | VEGFR-biased; Moderate EGFR potency.[1] |
| Novel Pyrimidine | Thienopyrimidine (Cmpd 5f) | 0.42 | 1.23 | Balanced dual inhibition. |
| Control (EGFR) | Erlotinib | 0.02 | >10.0 | Highly EGFR selective. |
| Control (VEGFR) | Sorafenib | >10.0 | 0.09 | Highly VEGFR selective. |
Interpretation: While Vandetanib is a more potent VEGFR-2 inhibitor, the Novel Pyrimidine demonstrates a more balanced profile. In dual-targeting, extreme potency against one target often leads to dose-limiting toxicity before the second target is inhibited. The goal is a balanced ratio (approx 1:1 to 1:5) to achieve simultaneous blockade at tolerable doses.
Experimental Protocols: Validating the Comparison
To replicate these findings, you must utilize a self-validating screening cascade. We recommend HTRF (Homogeneous Time-Resolved Fluorescence) for kinase assays due to its low false-positive rate compared to standard ELISA.
Protocol A: HTRF Kinase Assay (Biochemical)
Objective: Determine IC50 values for EGFR and VEGFR-2 in a cell-free system.
Materials:
-
Enzymes: Recombinant human EGFR and VEGFR-2 (cytoplasmic domains).
-
Substrate: Biotinylated poly-Glu-Tyr (universal TK substrate).
-
Detection: Streptavidin-XL665 (acceptor) and Eu3+-Cryptate labeled anti-phosphotyrosine antibody (donor).[2]
-
ATP: Use
apparent concentrations (approx.[2] 5µM for EGFR, 10µM for VEGFR-2) to ensure ATP-competitive kinetics.
Workflow:
-
Compound Prep: Prepare 3-fold serial dilutions of Pyrimidine derivatives and Vandetanib in DMSO (Final DMSO <1%).
-
Enzyme Reaction:
-
Mix Enzyme + Compound + Biotin-Substrate in kinase buffer (50mM HEPES, 10mM MgCl2, 1mM DTT).
-
Initiate reaction by adding ATP .[3]
-
Incubate at RT for 60 mins (EGFR) or 30 mins (VEGFR-2).
-
-
Detection:
-
Add Detection Buffer containing EDTA (stops reaction) + Eu-Antibody + SA-XL665.
-
Incubate 1 hour.
-
-
Readout: Measure FRET signal (Ratio 665nm/620nm) on a compatible plate reader (e.g., EnVision).
-
Analysis: Plot sigmoidal dose-response curves to derive IC50.
Protocol B: Cellular Validation (Mechanistic)
Objective: Confirm that biochemical inhibition translates to intracellular signaling blockade.
Cell Lines:
-
HUVEC: For VEGFR-2 phosphorylation (Stimulate with VEGF).
-
A549 (Lung Cancer): For EGFR phosphorylation (Stimulate with EGF).
Step-by-Step:
-
Starvation: Serum-starve cells overnight to reduce basal phosphorylation.
-
Treatment: Treat with Novel Pyrimidine or Vandetanib (0.1, 1, 10 µM) for 2 hours.
-
Stimulation:
-
Add EGF (50 ng/mL) to A549 for 15 mins.
-
Add VEGF (50 ng/mL) to HUVEC for 10 mins.
-
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Western Blot:
-
Primary Targets: p-EGFR (Tyr1068), p-VEGFR2 (Tyr1175).
-
Downstream: p-ERK1/2, p-AKT.
-
Loading Control:
-Actin or Total EGFR/VEGFR.
-
Screening Workflow Diagram
This diagram outlines the decision matrix for advancing a novel pyrimidine derivative from synthesis to lead candidate.
Caption: A funnel approach ensuring only compounds with verified dual-activity at both enzymatic and cellular levels progress to phenotypic testing.
Conclusion
Novel pyrimidine derivatives, particularly thienopyrimidines , represent a significant evolution from first-generation quinazolines like Vandetanib. By offering a more flexible scaffold that maintains critical hydrogen bonds in the hinge region while exploiting the hydrophobic selectivity pocket, these agents can achieve balanced dual inhibition of EGFR and VEGFR-2.
For researchers, the critical metric of success is not just nanomolar potency, but the ratio of inhibition . A successful candidate must demonstrate equipotent suppression of p-EGFR and p-VEGFR2 in cellular models to prevent pathway compensation in complex tumor microenvironments.
References
-
Design and synthesis of thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. (2019).
-
Vandetanib (ZD6474), a dual inhibitor of VEGFR and EGFR tyrosine kinase activity. Current Opinion in Investigational Drugs. (2006).
-
HTRF® Kinase Assay Platform: A Versatile Tool for Kinase Drug Discovery. Cisbio Bioassays. (2025).
-
Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. (2021).
-
Mechanisms of resistance to EGFR and VEGFR inhibitors in cancer. Nature Reviews Clinical Oncology. (2022).
Spectroscopic Validation of Synthesized 2-(Methylthio)-5-nitropyrimidin-4-ol
Executive Summary
This guide provides a rigorous technical framework for the spectroscopic validation of 2-(Methylthio)-5-nitropyrimidin-4-ol (CAS: 14001-70-8), a critical intermediate in the synthesis of bioactive purine analogs and antithrombotic agents (e.g., Ticagrelor intermediates).[1][2]
In drug development workflows, the primary challenge with this molecule is distinguishing the nitrated product from its unreacted precursor, 2-(methylthio)pyrimidin-4-ol , and confirming the regioselectivity of the nitration at the C5 position.[1][3] This guide compares the synthesized product against its precursor and theoretical standards, establishing a self-validating analytical protocol.
Structural Context & Tautomerism
Before interpreting spectra, one must acknowledge the structural dynamics of hydroxypyrimidines.[1][2][3] This molecule exists in a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms.[1][2][3]
-
Lactim Form: 2-(Methylthio)-5-nitropyrimidin-4-ol (favored in basic conditions/solid state).[1][2]
-
Lactam Form: 2-(Methylthio)-5-nitro-4(3H)-pyrimidinone (favored in polar solvents like DMSO/CDCl
).[1][2]
Analyst Note: Most NMR data will reflect the lactam species.[1][2][3] Do not mistake the amide proton (NH) signal for an impurity or the lack of an -OH signal as a synthesis failure.[1][2]
Diagram 1: Tautomerism & Synthesis Logic[3][4]
[1][2][3]
Comparative Spectroscopic Analysis
This section objectively compares the Synthesized Product against the Precursor (Alternative) . This comparison is the primary method for validating reaction completion.[1][2][3]
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Feature | Precursor (Starting Material) | Synthesized Product (Target) | Validation Logic |
| C5-H Proton | Doublet ( | ABSENT | Primary Pass/Fail Check. If the doublet remains, nitration is incomplete. |
| C6-H Proton | Doublet ( | Singlet ( | The |
| S-CH | Singlet ( | Singlet ( | Slight downfield shift due to electron-withdrawing |
| NH / OH | Broad Singlet ( | Broad Singlet ( | Becomes more acidic (deshielded) in the nitro compound.[1][2][3] |
Expert Insight: The collapse of the C5/C6 coupling system is the definitive proof of substitution.[1][2][3] In the precursor, C5-H and C6-H couple (
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR.[1][2]
| Functional Group | Precursor (cm | Synthesized Product (cm | Interpretation |
| Nitro ( | Absent | 1530 – 1560 | Strong, diagnostic band.[1][2] |
| Nitro ( | Absent | 1330 – 1350 | Strong, diagnostic band.[1][2][3] |
| Carbonyl (C=O) | 1640 – 1660 | 1670 – 1690 | Shifted to higher wavenumber due to conjugation with |
C. Mass Spectrometry (LC-MS)
-
Precursor [M+H]
: 143.03 m/z[1][3] -
Product [M+H]
: 188.01 m/z[1][3] -
Validation: Look for the +45 Da mass shift (
).
Detailed Experimental Protocols
Protocol A: Synthesis (Nitration)
This protocol is optimized for specificity to minimize dinitration or oxidation of the sulfur.[1][3]
-
Preparation: Charge 2-(methylthio)pyrimidin-4-ol (1.0 eq) into a reactor.
-
Solvent: Add concentrated Sulfuric Acid (
) (5.0 vol). Cool to 0–5°C.[1][2][3][4] -
Nitration: Dropwise add fuming Nitric Acid (
) (1.1 eq) maintaining internal temperature °C. -
Workup: Stir for 2 hours at 0°C. Pour onto crushed ice (10 vol).
-
Isolation: The product precipitates as a yellow/off-white solid.[1][2][5] Filter and wash with cold water until pH is neutral.[1][2][3]
Protocol B: Analytical Validation Workflow
A self-validating loop to ensure batch integrity.[1][2]
-
Visual Check: Product should be yellow/pale solid (Precursor is white).[1][2][3]
-
TLC (Thin Layer Chromatography):
-
NMR Verification: Dissolve ~10 mg in DMSO-
. Run 16 scans.
Diagram 2: Analytical Logic Flow
Troubleshooting & Common Pitfalls
| Observation | Root Cause | Corrective Action |
| NMR: Doublet at 6.0 ppm | Unreacted Starting Material | Reaction stopped too early or |
| NMR: S-Me peak at 2.8+ ppm | Oxidation of Sulfur ( | Reaction temperature was too high ( |
| Melting Point < 180°C | Wet Product / Impurities | Dry under vacuum at 50°C. Pure product MP is typically >200°C (dec).[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 258576, 2-(Methylthio)-5-nitropyrimidine. Retrieved from [Link]
-
Atiya, R. N., et al. (2020). Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrimidine-4(3H)-ones. Global Scientific Journal of Organic Chemistry. Retrieved from [Link] (Contextual reference for pyrimidinone tautomer NMR shifts).
- Fischer, G. (2003).Spectroscopic characterization of nitro-pyrimidines. Journal of Heterocyclic Chemistry. (General reference for nitro-group IR shifts).
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-(Methylthio)-5-nitropyrimidin-4-ol
Executive Summary & Chemical Context
Compound Identity: 2-(Methylthio)-5-nitropyrimidin-4-ol CAS Registry Number: 14001-70-8 (Primary); 75423-19-7 (Related salt/hydrate forms) Synonyms: 4-Hydroxy-2-(methylthio)-5-nitropyrimidine; 2-Methylsulfanyl-5-nitropyrimidin-4-one.[1]
Operational Context:
This compound is a high-value heterocyclic intermediate primarily utilized in the synthesis of nucleoside analogs, antiviral agents, and kinase inhibitors.[2] Structurally, it possesses three distinct reactive vectors: the nitro group (
Safety Criticality: While often handled as a standard organic solid, the nitro group introduces thermal instability risks during scale-up, and the thioether moiety is susceptible to rapid oxidation. Furthermore, nitro-pyrimidines are potent respiratory and ocular irritants.[1] This guide moves beyond basic SDS compliance to provide a robust, self-validating safety protocol for research and development environments.
Hazard Identification & Risk Assessment
Analysis based on GHS Classification and Structural Reactivity.
| Hazard Category | GHS Classification | Operational Implication |
| Acute Toxicity | H302 (Oral), H312 (Dermal), H332 (Inhalation) | Bioactive scaffold; assumes systemic toxicity until proven otherwise.[1] |
| Irritation | H315 (Skin), H319 (Eye), H335 (Respiratory) | Dust control is critical. Inhalation of fine particulates causes immediate mucosal inflammation. |
| Reactivity | Not GHS Classified as Explosive, but Thermally Labile | The |
| Chemical Stability | Oxidatively Unstable | The |
Personal Protective Equipment (PPE) Matrix
Rationale: PPE selection is dictated by the "Permeation vs. Dexterity" trade-off and the state of matter (Solid powder vs. Solubilized).[1]
PPE Decision Logic Diagram
The following logic gate ensures researchers select the correct gear based on the specific task.
Figure 1: PPE Selection Logic based on operational state and exposure magnitude.[1]
Detailed PPE Specifications
| Component | Specification | Technical Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Breakthrough Time: Nitro-aromatics can penetrate thin nitrile <15 mins in organic solvents (DCM/DMSO).[1] Double gloving provides a visual breach indicator and extends breakthrough time. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side-shields via air currents in fume hoods.[1] |
| Respiratory | Engineering Control Primary (Fume Hood) | If hood use is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) half-mask.[1] N95 is insufficient for organic vapors generated during decomposition. |
| Body Protection | Poly-coated Lab Coat or Apron | Standard cotton coats absorb liquids.[1] Poly-coating repels nitro-solutions, preventing dermal absorption.[1] |
Operational Protocols: Handling & Storage[3][4][5][6]
A. Storage & Stability Preservation
Objective: Prevent oxidative degradation of the methylthio group.
-
Temperature: Store at 2°C to 8°C . Cold storage slows the kinetics of sulfur oxidation.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The container must be tightly sealed; use Parafilm or electrical tape over the cap to prevent oxygen ingress.
-
Segregation: Store away from Strong Oxidizers (e.g., Nitric acid, Peroxides) and Strong Bases . Contact with bases can induce deprotonation of the hydroxyl group, altering reactivity.
B. Weighing & Transfer (The "Zero-Dust" Method)
Objective: Eliminate inhalation risk during solid transfer.[1]
-
Location: All weighing must occur inside a certified Chemical Fume Hood.
-
Anti-Static Protocol: Use an anti-static gun or wipe on the spatula and weigh boat. Nitro-pyrimidines are often electrostatic; static discharge can disperse the powder into the breathing zone.[1]
-
Transfer: Do not pour from the bottle. Use a micro-spatula to transfer directly into a pre-tared vial. Cap the receiving vial inside the hood immediately after transfer.
C. Reaction Setup
Objective: Mitigate thermal runaway risks.
-
Solvent Choice: Avoid dissolving in strong oxidizers.[3] Compatible with DMSO, DMF, Methanol.
-
Thermal Control: If heating is required, ensure a reflux condenser is attached before heating begins to trap NOx vapors if decomposition occurs.
-
Quenching: Have a saturated Sodium Bicarbonate (
) solution ready. If the reaction releases brown fumes (NOx), remove heat immediately and quench remotely if safe.
Emergency Response & Spill Management
Spill Cleanup Workflow
Scenario: You have dropped a vial containing 500mg of solid 2-(Methylthio)-5-nitropyrimidin-4-ol.[1]
Figure 2: Step-by-step spill remediation protocol focusing on dust suppression.
Fire Fighting Measures[4][7][8]
-
Media: Water spray, Carbon dioxide (
), Dry chemical powder, or Alcohol-resistant foam.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Specific Hazard: Combustion generates Toxic Fumes :
-
Nitrogen Oxides (
) - Pulmonary edema risk.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Sulfur Oxides (
) - Corrosive to airways.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Action: Firefighters must wear SCBA (Self-Contained Breathing Apparatus).[1] Move containers from fire area if safe to do so.
Waste Management & Disposal
Compliance: Follow 40 CFR 261 (USA) or local hazardous waste regulations.
-
Stream Classification: Non-Halogenated Organic Solvent Waste (unless dissolved in DCM/Chloroform).
-
Labeling: Must be labeled "Toxic," "Irritant," and "Sulfur-Containing."
-
Prohibited Actions:
-
NO Drain Disposal: Toxic to aquatic life.
-
NO Mixing with Oxidizers: Do not place in the same waste drum as nitric acid or peroxide waste; risk of exothermic reaction.
-
-
Destruction Method: High-temperature incineration equipped with a scrubber to neutralize
andngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> emissions.
References
-
PubChem. (n.d.).[1] 2-Methylsulfanyl-5-nitropyrimidine (Compound Summary).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
